L-Isoleucine-13C6,15N,d10
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
148.184 g/mol |
IUPAC-Name |
(2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1D3,2+1D3,3+1D2,4+1D,5+1D,6+1,7+1 |
InChI-Schlüssel |
AGPKZVBTJJNPAG-JIFBZMLASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of L-Isoleucine-¹³C₆,¹⁵N,d₁₀
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a comprehensive methodology for the synthesis and purification of the stable isotope-labeled amino acid, L-Isoleucine-¹³C₆,¹⁵N,d₁₀. This isotopologue is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracking and quantification in complex biological systems. This document provides a detailed workflow, experimental protocols, and data presentation to assist researchers in producing this valuable compound.
Overview of the Synthetic and Purification Strategy
The synthesis of L-Isoleucine-¹³C₆,¹⁵N,d₁₀ is a multi-stage process that begins with the microbial production of L-Isoleucine uniformly labeled with ¹³C and ¹⁵N. This is followed by a chemical deuteration step to introduce the deuterium (B1214612) atoms. Subsequent purification involves a series of chromatographic techniques to ensure high chemical and isotopic purity, as well as the correct stereoisomer.
Diagram 1: Overall Workflow for L-Isoleucine-¹³C₆,¹⁵N,d₁₀ Synthesis and Purification
Caption: Overall workflow from microbial synthesis to final purified product.
Synthesis of L-Isoleucine-¹³C₆,¹⁵N,d₁₀
Stage 1: Microbial Synthesis of L-Isoleucine-¹³C₆,¹⁵N
The initial step involves the production of L-Isoleucine fully labeled with ¹³C and ¹⁵N using a microbial fermentation approach. Escherichia coli is a commonly used host for this purpose due to its well-characterized metabolism and the availability of expression systems.
Experimental Protocol: ¹³C and ¹⁵N Labeling in E. coli
-
Strain and Vector Preparation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a vector optimized for amino acid production or a protein overexpression vector from which the desired amino acid can be later hydrolyzed.
-
Pre-culture: Inoculate a single colony into 5 mL of M9 minimal medium containing standard isotopes and grow overnight at 37°C.
-
Main Culture: Add the overnight culture to 1 liter of M9 minimal medium where the standard nitrogen and carbon sources are replaced with ¹⁵NH₄Cl and [U-¹³C₆]-glucose, respectively.[1][2]
-
M9 Minimal Medium Composition (per liter):
-
100 ml 10x M9 salts (Na₂HPO₄·7H₂O, KH₂PO₄, NaCl)
-
1 g ¹⁵NH₄Cl (99 atom % ¹⁵N)
-
4 g [U-¹³C₆]-D-glucose (99 atom % ¹³C)
-
2 ml 1 M MgSO₄
-
100 µl 1 M CaCl₂
-
1 ml Thiamine (1 mg/ml)
-
1 ml Biotin (1 mg/ml)
-
10 ml Trace elements solution
-
Appropriate antibiotics
-
-
-
Growth and Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.8-1.0. If using an inducible expression system, induce protein expression at this point.
-
Harvesting: Continue culturing for several hours post-induction to maximize the yield of the labeled amino acid (or protein). Harvest the cells by centrifugation.
-
Extraction of L-Isoleucine: If producing free amino acids, the supernatant can be processed directly. If the labeled isoleucine is incorporated into a protein, the protein must first be purified and then hydrolyzed (e.g., using 6 M HCl at 110°C for 24 hours) to release the free amino acids.
Table 1: Quantitative Data for Microbial Synthesis
| Parameter | Typical Value | Reference |
| Yield of L-Isoleucine | 1-5 g/L | [3][4] |
| ¹³C Isotopic Enrichment | >98% | [2] |
| ¹⁵N Isotopic Enrichment | >99% | [2] |
Stage 2: Deuteration of L-Isoleucine-¹³C₆,¹⁵N
Following the production of L-Isoleucine-¹³C₆,¹⁵N, the next step is to replace the hydrogen atoms with deuterium. This can be achieved through metal-catalyzed hydrogen-deuterium exchange.
Experimental Protocol: Platinum-Catalyzed Deuteration
-
Reaction Setup: In a high-pressure vessel, dissolve the L-Isoleucine-¹³C₆,¹⁵N in D₂O. Add a platinum-on-carbon (Pt/C) catalyst.[5]
-
Reaction Conditions: Heat the mixture to a temperature between 100°C and 200°C and stir for 24-48 hours. The optimal temperature and time will need to be determined empirically to maximize deuteration while minimizing racemization and degradation.[5]
-
Catalyst Removal: After the reaction, cool the mixture and remove the Pt/C catalyst by filtration through Celite.
-
Solvent Removal: Evaporate the D₂O under reduced pressure to obtain the crude L-Isoleucine-¹³C₆,¹⁵N,d₁₀.
Table 2: Quantitative Data for Deuteration
| Parameter | Expected Value | Reference |
| Deuterium Incorporation | >95% | [6] |
| Recovery Yield | 70-90% | Estimated |
Purification of L-Isoleucine-¹³C₆,¹⁵N,d₁₀
A multi-step purification process is essential to remove unreacted starting materials, byproducts, and to isolate the desired L-stereoisomer.
Diagram 2: Purification and Quality Control Workflow
Caption: Detailed workflow for the purification and quality control of the final product.
Step 1: Ion-Exchange Chromatography
This step is used to separate the amino acid from other charged and uncharged impurities.
Experimental Protocol: Cation-Exchange Chromatography
-
Column Preparation: Pack a column with a strong cation-exchange resin (e.g., Dowex 50W) and equilibrate it with a low pH buffer (e.g., 0.2 M sodium citrate (B86180) buffer, pH 3.25).
-
Sample Loading: Dissolve the crude L-Isoleucine-¹³C₆,¹⁵N,d₁₀ in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound L-isoleucine using a buffer with a higher pH or higher salt concentration (e.g., 0.2 M sodium citrate buffer, pH 5.28).[7] Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin (B49086) assay).
-
Pooling: Pool the fractions containing the purified L-isoleucine.
Step 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is crucial for separating the L-isoleucine from any D-allo-isoleucine, L-allo-isoleucine, and D-isoleucine that may have formed during the synthesis, particularly the deuteration step.
Experimental Protocol: Chiral HPLC
-
Column: Use a chiral stationary phase column suitable for amino acid separation, such as a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T).[8][9]
-
Mobile Phase: A typical mobile phase consists of a mixture of water, methanol, and a small amount of acid (e.g., formic acid). The exact composition will need to be optimized to achieve the best separation of the isoleucine stereoisomers.[8]
-
Separation: Inject the L-isoleucine-containing fractions from the ion-exchange step onto the chiral HPLC column.
-
Fraction Collection: Collect the peak corresponding to L-Isoleucine. The elution order of the stereoisomers will depend on the specific column and mobile phase used.[10]
Step 3: Desalting and Lyophilization
The final step is to remove the buffer salts from the purified L-Isoleucine and obtain the final product as a solid.
Experimental Protocol: Desalting and Lyophilization
-
Desalting: Pass the collected HPLC fraction through a desalting column (e.g., Sephadex G-10) to remove the buffer salts.
-
Lyophilization: Freeze-dry the desalted solution to obtain the final L-Isoleucine-¹³C₆,¹⁵N,d₁₀ as a white, fluffy powder.
Quality Control
Rigorous quality control is essential to verify the identity, purity, and isotopic enrichment of the final product.
Table 3: Quality Control Parameters and Methods
| Parameter | Method | Specification | Reference |
| Chemical Purity | HPLC | >98% | [11] |
| Isotopic Enrichment | Mass Spectrometry | >98% for ¹³C, >98% for ¹⁵N, >95% for D | [12][13] |
| Stereoisomeric Purity | Chiral HPLC | >99% L-Isoleucine | [8] |
| Structural Integrity | NMR Spectroscopy | Conforms to the structure of L-Isoleucine | [14] |
Experimental Protocol: Quality Control Analysis
-
Mass Spectrometry: Analyze the final product using high-resolution mass spectrometry to confirm the molecular weight and determine the isotopic enrichment by analyzing the isotopic distribution of the molecular ion peak.[12][15][13]
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess for any impurities. The absence of signals in the ¹H spectrum at positions expected to be deuterated will confirm the high level of deuteration.[14]
-
Chiral HPLC: Re-inject a small amount of the final product onto the chiral HPLC system to confirm the stereoisomeric purity.
Conclusion
The synthesis and purification of L-Isoleucine-¹³C₆,¹⁵N,d₁₀ is a challenging but achievable process that combines microbial fermentation, chemical modification, and rigorous purification techniques. By following the detailed protocols outlined in this guide, researchers can produce a high-quality, multiply-labeled internal standard that is invaluable for a wide range of applications in the life sciences. Careful optimization of each step and stringent quality control are paramount to obtaining a product that meets the high standards required for quantitative and structural studies.
References
- 1. 15N/13C labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conductscience.com [conductscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: L-Isoleucine-¹³C₆,¹⁵N,d₁₀
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical specifications, experimental methodologies, and applications of L-Isoleucine-¹³C₆,¹⁵N,d₁₀, a stable isotope-labeled essential amino acid. This compound is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracking and quantification in complex biological systems.
Product Specifications
The following tables summarize the key quantitative and qualitative data for L-Isoleucine-¹³C₆,¹⁵N,d₁₀.
Table 1: General Properties
| Property | Specification |
| Chemical Formula | ¹³C₆H₃D₁₀¹⁵NO₂ |
| Molecular Weight | 148.18 g/mol [1][2] |
| Appearance | White to off-white solid |
| Storage | Store at room temperature, protected from light and moisture.[2] For long-term storage, refrigeration at +2°C to +8°C is recommended.[3] |
Table 2: Analytical Data
| Analysis | Specification |
| Chemical Purity (by NMR) | ≥98%[1][2] |
| Isotopic Enrichment (¹³C) | ≥97-99%[2] |
| Isotopic Enrichment (¹⁵N) | ≥97-99%[2] |
| Isotopic Enrichment (D) | ≥97-99%[2] |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Determination of Chemical Purity by Quantitative NMR (qNMR) Spectroscopy
This protocol outlines the determination of the chemical purity of L-Isoleucine-¹³C₆,¹⁵N,d₁₀ using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity and concentration.[4][5]
Materials and Reagents:
-
L-Isoleucine-¹³C₆,¹⁵N,d₁₀ sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
High-precision analytical balance
-
Volumetric flasks
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the L-Isoleucine-¹³C₆,¹⁵N,d₁₀ sample and the internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.
-
Optimize other acquisition parameters, such as the pulse angle and the number of scans, to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with appropriate window functions.
-
Perform phase and baseline correction of the spectrum.
-
Integrate the characteristic, well-resolved signals of both the L-Isoleucine-¹³C₆,¹⁵N,d₁₀ and the internal standard.
-
Calculate the purity of the L-Isoleucine sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
This protocol describes the determination of the isotopic enrichment of ¹³C, ¹⁵N, and Deuterium in L-Isoleucine-¹³C₆,¹⁵N,d₁₀ using Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle: LC-MS separates the analyte from potential impurities, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules.[6] By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules containing the heavy isotopes can be determined.
Materials and Reagents:
-
L-Isoleucine-¹³C₆,¹⁵N,d₁₀ sample
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF)
-
Liquid chromatography system
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the L-Isoleucine-¹³C₆,¹⁵N,d₁₀ sample in an appropriate solvent (e.g., 0.1% formic acid in water).
-
-
LC-MS Analysis:
-
Inject the sample into the LC system. A chromatographic separation may be employed to ensure the purity of the analyte entering the mass spectrometer.
-
The analyte is ionized using a suitable ionization source, such as Electrospray Ionization (ESI).
-
Acquire mass spectra in full scan mode, focusing on the m/z range of the molecular ion of L-Isoleucine-¹³C₆,¹⁵N,d₁₀.
-
-
Data Analysis:
-
Examine the mass spectrum for the isotopic cluster of the molecular ion.
-
The most abundant peak will correspond to the fully labeled L-Isoleucine-¹³C₆,¹⁵N,d₁₀.
-
The relative intensities of the peaks corresponding to molecules with fewer isotopic labels are used to calculate the isotopic enrichment.
-
Specialized software can be used to deconvolute the isotopic distribution and provide a precise measurement of the enrichment for each isotope.
-
Visualizations
Metabolic Flux Analysis Workflow
The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using L-Isoleucine-¹³C₆,¹⁵N,d₁₀ as a tracer.[1][7]
Caption: Workflow for Metabolic Flux Analysis using stable isotope tracers.
L-Isoleucine Biosynthesis Pathway
This diagram shows the biosynthetic pathway of L-Isoleucine, highlighting the precursor molecules. The labeled carbons and nitrogen from L-Isoleucine-¹³C₆,¹⁵N,d₁₀ can be traced back through these metabolic steps in reverse.[8]
Caption: Biosynthetic pathway of L-Isoleucine from L-Threonine and Pyruvate.
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathways of L-Isoleucine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-isoleucine, one of the three branched-chain amino acids (BCAAs), is an essential amino acid for humans and plays a crucial role in protein synthesis and muscle metabolism.[1] Beyond its fundamental role as a building block of proteins, L-isoleucine metabolism is intricately linked to central carbon metabolism and has implications in various physiological and pathological states, including metabolic diseases like diabetes. This technical guide provides a comprehensive overview of the core biochemical pathways of L-isoleucine anabolism (biosynthesis) and catabolism (degradation), detailing the enzymatic reactions, regulatory mechanisms, and experimental methodologies used to study these processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the metabolic intricacies of this essential amino acid.
I. L-Isoleucine Catabolism: A Multi-step Degradative Pathway
The catabolism of L-isoleucine is a mitochondrial process that converts the amino acid into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1][2][3] This pathway can be broadly divided into two main stages: a common pathway shared with other BCAAs and a distal pathway specific to isoleucine degradation.[2]
A. Common Pathway of Branched-Chain Amino Acid Catabolism
The initial steps of L-isoleucine degradation are shared with L-leucine and L-valine.
-
Transamination: The first step is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) , which transfers the amino group from L-isoleucine to α-ketoglutarate, forming L-glutamate and the corresponding α-keto acid, (S)-α-keto-β-methylvalerate.[1] This reaction requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. There are two isoenzymes of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).
-
Oxidative Decarboxylation: The (S)-α-keto-β-methylvalerate then undergoes irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH) .[4] This multi-enzyme complex is located on the inner mitochondrial membrane and is a critical regulatory point in BCAA catabolism.[4] The reaction requires thiamine (B1217682) pyrophosphate (TPP), lipoate, FAD, and NAD+ as cofactors and produces α-methylbutyryl-CoA.
B. Distal Pathway of L-Isoleucine Catabolism
Following the common pathway, α-methylbutyryl-CoA enters a series of reactions analogous to the β-oxidation of fatty acids.
-
Dehydrogenation: α-methylbutyryl-CoA is dehydrogenated to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD) , an FAD-dependent enzyme.
-
Hydration: Tiglyl-CoA is then hydrated to 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase .
-
Dehydrogenation: The hydroxyl group of 2-methyl-3-hydroxybutyryl-CoA is oxidized to a keto group by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase , an NAD+-dependent enzyme, to form 2-methylacetoacetyl-CoA.
-
Thiolytic Cleavage: Finally, 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase in the presence of Coenzyme A to yield acetyl-CoA and propionyl-CoA .[2] Propionyl-CoA can be further metabolized to succinyl-CoA and enter the citric acid cycle.
Diagram of L-Isoleucine Catabolism
Caption: The catabolic pathway of L-isoleucine.
II. L-Isoleucine Biosynthesis: Anabolic Pathways
In plants and microorganisms, L-isoleucine is synthesized through various pathways, the most common of which originates from L-threonine.
A. The Threonine-Dependent Pathway
This is the primary pathway for L-isoleucine biosynthesis in most bacteria and plants and consists of five enzymatic steps.[5][6]
-
Deamination: The pathway begins with the deamination of L-threonine to α-ketobutyrate and ammonia, a reaction catalyzed by threonine dehydratase (also known as threonine deaminase).[7] This enzyme requires pyridoxal 5'-phosphate (PLP) as a cofactor and is a key regulatory point, being allosterically inhibited by L-isoleucine.[7][8]
-
Condensation: Acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase, catalyzes the condensation of α-ketobutyrate with a molecule of pyruvate (B1213749) to form α-aceto-α-hydroxybutyrate. This reaction requires thiamine pyrophosphate (TPP) as a cofactor.
-
Isomeroreduction: The α-aceto-α-hydroxybutyrate is then converted to α,β-dihydroxy-β-methylvalerate by acetohydroxy acid isomeroreductase (also known as ketol-acid reductoisomerase). This two-step reaction involves an alkyl migration and a reduction, requiring NADPH as a cofactor.
-
Dehydration: Dihydroxy-acid dehydratase (DHAD) catalyzes the dehydration of α,β-dihydroxy-β-methylvalerate to form α-keto-β-methylvalerate.[9] This enzyme contains an iron-sulfur cluster and is sensitive to oxidative stress.
-
Transamination: The final step is the transamination of α-keto-β-methylvalerate to L-isoleucine by a branched-chain amino acid aminotransferase (BCAT) , utilizing glutamate (B1630785) as the amino group donor.
Diagram of L-Isoleucine Biosynthesis from Threonine
Caption: The biosynthetic pathway of L-isoleucine from L-threonine.
B. Alternative Biosynthetic Pathways
In some microorganisms, alternative pathways for L-isoleucine biosynthesis exist, providing metabolic flexibility. One notable alternative is the citramalate (B1227619) pathway .
The Citramalate Pathway:
This pathway, found in some bacteria and archaea, synthesizes α-ketobutyrate from pyruvate and acetyl-CoA.[10][11][12]
-
Condensation: Citramalate synthase catalyzes the condensation of pyruvate and acetyl-CoA to form citramalate.
-
Dehydration and Hydration: Aconitase-like enzymes then convert citramalate to citraconate and then to β-methylmalate.
-
Oxidative Decarboxylation: β-methylmalate is oxidatively decarboxylated to α-ketobutyrate, which can then enter the common isoleucine biosynthesis pathway.
Diagram of the Citramalate Pathway for α-ketobutyrate Synthesis
References
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Isoleucine - Wikipedia [en.wikipedia.org]
- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 8. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroxy-acid dehydratase - Wikipedia [en.wikipedia.org]
- 10. Underground isoleucine biosynthesis pathways in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elucidation of an Alternate Isoleucine Biosynthesis Pathway in Geobacter sulfurreducens - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's In-depth Guide to Stable Isotope Labeling with Amino Acids (SILAC)
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling with Amino acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate and reproducible quantitative proteomics.[1][2] This technique relies on the in vivo incorporation of non-radioactive, stable isotope-labeled amino acids into the entire proteome of living cells.[3] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" (isotope-labeled) media, researchers can precisely quantify relative changes in protein abundance.[4] This guide provides a comprehensive technical overview of the SILAC workflow, from experimental design and cell culture to mass spectrometry and data analysis, tailored for professionals in research and drug development.
Core Principles of SILAC
The fundamental principle of SILAC involves the metabolic incorporation of essential amino acids with substituted stable isotopes (e.g., ¹³C, ¹⁵N) into proteins.[1] Two populations of cells are cultured in chemically identical media, with the exception that one medium contains the natural "light" amino acids, while the other contains the "heavy" isotope-labeled counterparts.[4] After a sufficient number of cell divisions, typically at least five, the proteome of the "heavy" cell population becomes fully labeled.[5]
A key advantage of SILAC is that the "light" and "heavy" cell populations can be combined at an early stage of the experimental workflow, even before cell lysis.[6] This co-processing minimizes quantitative errors that can be introduced through sample handling and preparation, leading to high accuracy and reproducibility.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with SILAC experiments, providing a reference for experimental design and data interpretation.
| Parameter | Typical Value/Range | Notes |
| Labeling Efficiency | > 95-99% | Achieved after at least 5-6 cell doublings.[7][8] Incomplete labeling can lead to an underestimation of protein upregulation and an overestimation of downregulation.[9] |
| Dynamic Range of Quantification | Up to 100-fold | Most software platforms can accurately quantify ratios within this range.[10] For complex, unfractionated samples, the practical dynamic range may be more limited.[11] |
| Quantitative Accuracy | High | Early mixing of samples minimizes experimental variability. SILAC is considered a highly accurate and precise quantitative method.[6] |
| Multiplexing Capability | Typically 2-plex or 3-plex | Standard SILAC allows for the comparison of two or three conditions.[7] Advanced techniques like NeuCode SILAC can increase multiplexing capacity.[4] |
| Number of Quantified Proteins | Hundreds to thousands | Dependent on sample complexity, fractionation, and mass spectrometer sensitivity.[12] |
Experimental Workflow
A typical SILAC experiment can be divided into several key stages, each with critical considerations for success.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Principles of Metabolic Flux Analysis Using Labeled Amino Acids: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Principles of Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] Unlike other 'omics' technologies that provide static snapshots of cellular components, MFA offers a dynamic view of cellular metabolism, revealing how cells process nutrients to generate energy and biomass.[2] At its core, MFA is founded on the principle of mass balance, where, in a steady-state system, the rate of production of a metabolite equals its rate of consumption.
However, complex metabolic networks with branching pathways and reversible reactions often make it impossible to determine all fluxes from stoichiometric balancing alone. To overcome this limitation, MFA employs stable isotope tracers, most commonly ¹³C-labeled substrates like glucose and amino acids.[1][3]
By supplying cells with a substrate containing a heavy isotope, such as ¹³C, the labeled atoms are incorporated into various downstream metabolites. The pattern of this isotopic enrichment, known as the mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This MID data provides crucial constraints that, when integrated with a stoichiometric model of the metabolic network, allow for the precise calculation of intracellular fluxes.[2]
Amino acids are particularly valuable as tracers and analytes in MFA for several reasons:
-
Central Metabolic Intermediates: Amino acid metabolism is intricately linked with central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. Tracing the metabolism of labeled amino acids like glutamine can provide detailed insights into these core pathways.
-
Protein Synthesis: The incorporation of labeled amino acids into protein provides a measure of protein synthesis rates and can be used to infer the isotopic enrichment of the precursor aminoacyl-tRNA pool.
-
Anaplerotic and Cataplerotic Roles: Amino acids play key roles in replenishing (anaplerosis) and drawing from (cataplerosis) the pool of TCA cycle intermediates.
Experimental Protocols
A meticulously executed experimental protocol is paramount for acquiring high-quality data for MFA. This section details the key steps for performing a ¹³C-labeled amino acid tracer experiment in mammalian cells.
Isotopic Labeling Experiment
-
Cell Culture:
-
Cells should be cultured in a chemically defined medium to have precise control over the nutrient composition.
-
The primary carbon source to be traced (e.g., glucose or an amino acid like glutamine) is replaced with its ¹³C-labeled counterpart. For instance, a common tracer is [U-¹³C]-glucose or [U-¹³C]-glutamine.[4]
-
It is critical to ensure that the cells are in a metabolic and isotopic steady state. This is typically achieved by culturing the cells for a sufficient duration in the labeled medium, often determined empirically for the specific cell line and growth conditions. For adherent cells, this is usually done when they reach a certain confluency (e.g., 70-80%).
-
-
Tracer Selection:
-
The choice of the ¹³C-labeled tracer is dictated by the metabolic pathways of interest.
-
For studying glycolysis and the pentose (B10789219) phosphate (B84403) pathway, various labeled glucose isotopomers are used.[5]
-
For investigating the TCA cycle and anaplerotic pathways, [U-¹³C]-glutamine is a highly informative tracer.[4][6]
-
Metabolite Quenching and Extraction
This is a critical step to instantaneously halt all enzymatic activity and preserve the in vivo metabolic state of the cells.
-
Quenching:
-
For Adherent Cells:
-
Rapidly aspirate the culture medium.
-
Immediately wash the cells with ice-cold saline or phosphate-buffered saline (PBS) to remove any remaining extracellular medium.
-
Add a pre-chilled quenching solution, typically a methanol-based solution (e.g., 80% methanol) at a low temperature (e.g., -80°C), directly to the culture plate.[7]
-
-
For Suspension Cells:
-
Rapidly transfer the cell suspension to a centrifuge tube containing an ice-cold quenching solution.
-
Centrifuge at a low temperature to pellet the cells.
-
Discard the supernatant and wash the cell pellet with an ice-cold solution to remove residual medium.
-
-
-
Extraction:
-
After quenching, add a pre-chilled extraction solvent to the cells. A common solvent system is a mixture of methanol, acetonitrile, and water.
-
Mechanically disrupt the cells (e.g., by scraping for adherent cells or vortexing/sonication for suspension cells) to ensure complete extraction of intracellular metabolites.
-
Centrifuge the cell lysate at a high speed and low temperature to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites for subsequent analysis.
-
Analytical Measurement
The mass isotopomer distributions of metabolites are typically measured by mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Amino acids and other polar metabolites are chemically derivatized to increase their volatility for GC separation. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC Separation: The derivatized metabolites are separated on a GC column (e.g., a DB-5ms column). A typical temperature gradient might start at a lower temperature and ramp up to a higher temperature to elute all compounds.
-
MS Detection: The separated compounds are ionized (e.g., by electron ionization) and their mass-to-charge ratio (m/z) is measured. The relative abundances of the different mass isotopologues for each metabolite fragment are recorded.[8]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC Separation: LC is particularly useful for analyzing less volatile or thermally labile metabolites. Different column chemistries (e.g., reversed-phase, HILIC) can be employed depending on the metabolites of interest.
-
MS Detection: Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that minimizes fragmentation, providing information on the intact molecular ions.
-
Data Presentation
The quantitative data from an MFA study are typically presented in tables, allowing for clear comparison and interpretation.
Mass Isotopomer Distributions (MID) of Amino Acids
The raw data from the mass spectrometer is the mass isotopomer distribution for each measured metabolite. The following table provides a representative example of MID data for several amino acids from a hypothetical experiment using [U-¹³C]-glucose as a tracer. The values represent the fractional abundance of each mass isotopologue (M+0, M+1, etc.).
| Amino Acid | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Alanine | 0.35 | 0.10 | 0.05 | 0.50 | - | - | - |
| Aspartate | 0.20 | 0.15 | 0.25 | 0.10 | 0.30 | - | - |
| Glutamate | 0.15 | 0.10 | 0.30 | 0.15 | 0.25 | 0.05 | - |
| Serine | 0.40 | 0.05 | 0.55 | - | - | - | - |
| Glycine | 0.50 | 0.05 | 0.45 | - | - | - | - |
Metabolic Flux Map
The ultimate output of an MFA study is a quantitative map of all the metabolic fluxes in the model. The following table presents a selection of experimentally determined fluxes in a tumor cell line, adapted from a published study. Fluxes are normalized to the glucose uptake rate.
| Reaction | Flux (relative to Glucose uptake) |
| Glycolysis | |
| Glucose -> G6P | 100.0 |
| F6P -> G3P | 85.0 |
| G3P -> 3PG | 170.0 |
| PEP -> Pyruvate | 180.0 |
| Pyruvate -> Lactate | 165.0 |
| Pentose Phosphate Pathway | |
| G6P -> 6PG | 15.0 |
| 6PG -> Ru5P | 15.0 |
| TCA Cycle | |
| Pyruvate -> Acetyl-CoA | 10.0 |
| Acetyl-CoA + OAA -> Citrate | 25.0 |
| Isocitrate -> a-Ketoglutarate | 20.0 |
| a-Ketoglutarate -> Succinyl-CoA | 18.0 |
| Succinyl-CoA -> Fumarate | 18.0 |
| Fumarate -> Malate | 18.0 |
| Malate -> OAA | 22.0 |
| Anaplerosis/Cataplerosis | |
| Glutamine -> a-Ketoglutarate | 15.0 |
| Malate -> Pyruvate | 4.0 |
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic flux analysis. The following diagrams were generated using the Graphviz DOT language and adhere to the specified formatting requirements.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
- 8. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Heavy Amino Acids in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the post-genomic era, the focus of biological research has shifted towards understanding the proteome, the complete set of proteins expressed by an organism. Quantitative proteomics, which aims to determine the relative or absolute abundance of proteins, is crucial for unraveling complex biological processes, identifying disease biomarkers, and understanding drug mechanisms of action. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. This technique utilizes heavy amino acids, non-radioactive isotopes of common amino acids, to metabolically label the entire proteome of living cells. By distinguishing between proteins from different experimental conditions based on a subtle mass difference, SILAC enables highly accurate and reproducible quantification of protein abundance, protein-protein interactions, post-translational modifications (PTMs), and protein turnover. This technical guide provides a comprehensive overview of the principles, applications, and detailed protocols for leveraging heavy amino acids in proteomics research.
Core Principles of SILAC
The fundamental principle of SILAC is the metabolic incorporation of stable isotope-labeled amino acids into proteins.[1][2] Two populations of cells are cultured in media that are identical in all aspects except for the isotopic composition of specific essential amino acids. One population is grown in "light" medium containing the natural, most abundant isotopes of these amino acids (e.g., ¹²C, ¹⁴N). The other population is cultured in "heavy" medium, where one or more essential amino acids are replaced with their heavy isotope-containing counterparts (e.g., ¹³C-labeled arginine and lysine).[3]
After a sufficient number of cell divisions (typically 5-6), the entire proteome of the cells in the "heavy" medium will have incorporated the heavy amino acids.[4] The two cell populations can then be subjected to different experimental treatments (e.g., drug administration, growth factor stimulation). Following treatment, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin. Since trypsin cleaves C-terminal to lysine (B10760008) and arginine residues, the resulting peptides will contain at least one labeled amino acid.
When analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptides will appear as pairs with a distinct mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[5] A key advantage of SILAC is that the samples are combined at the very beginning of the experimental workflow, minimizing quantitative errors that can be introduced during sample preparation.[2]
Key Applications in Proteomics
The versatility of SILAC has led to its application in a wide range of proteomic studies, providing valuable insights for researchers and drug development professionals.
Expression Proteomics and Drug Discovery
SILAC is extensively used to profile changes in global protein expression in response to various stimuli, including drug treatment. By comparing the proteomes of treated and untreated cells, researchers can identify proteins that are up- or down-regulated, providing clues about the drug's mechanism of action and potential off-target effects.
Table 1: Example of Quantitative Data for Drug Response in Pancreatic Cancer Cells [6]
| Protein | Gene | SILAC Ratio (Oxaliplatin-Resistant/Sensitive) | Function |
| Myristoylated alanine-rich C-kinase substrate | MARCKS | 4.2 | Signal transduction, cell motility |
| Wntless homolog protein | WLS | 4.0 | Wnt signaling pathway |
| Beta-catenin | CTNNB1 | Increased | Wnt signaling, cell adhesion |
| Cyclin D1 | CCND1 | Increased | Cell cycle progression |
Analysis of Protein-Protein Interactions
SILAC, coupled with affinity purification-mass spectrometry (AP-MS), is a powerful tool for identifying and quantifying protein-protein interactions. In a typical experiment, a "heavy" labeled cell lysate containing a tagged "bait" protein is mixed with a "light" labeled control lysate. After immunoprecipitation of the bait protein, interacting partners will be enriched in the heavy-labeled fraction, allowing for their specific identification and quantification.
Table 2: Example of Quantitative Data for Protein-Protein Interaction Analysis [2]
| Bait Protein | Interacting Protein | SILAC Ratio (Bait/Control) | Significance |
| eIF4AI | eIF4AII | > 10 | High |
| eIF4AI | PDCD4 | > 8 | High |
| eIF4AII | eIF4G1 | > 12 | High |
Characterization of Post-Translational Modifications (PTMs)
SILAC can be adapted to quantify dynamic changes in PTMs, such as phosphorylation, which are critical for regulating cellular signaling.[7][8] By enriching for modified peptides after SILAC labeling and cell treatment, researchers can identify and quantify changes in the modification status of thousands of sites across the proteome.
Table 3: Example of Quantitative Data for Phosphorylation Changes in Response to Drug Treatment [9]
| Drug | Protein | Phosphorylation Site | SILAC Ratio (Treated/Control) |
| Dasatinib | ABL1 | Y245 | 0.15 |
| Erlotinib | EGFR | Y1173 | 0.22 |
| Gefitinib | EGFR | Y1068 | 0.25 |
| Cisplatin | p53 | S15 | 2.5 |
Measurement of Protein Turnover
Dynamic SILAC (dSILAC) or pulse-SILAC (pSILAC) is a variation of the technique used to measure the rates of protein synthesis and degradation.[10][11] Cells are switched from a "light" to a "heavy" medium (or vice versa), and the rate of incorporation or loss of the heavy label is monitored over time by mass spectrometry. This provides a global view of protein dynamics within the cell.
Table 4: Example of Protein Turnover Data in Human Adenocarcinoma Cells [12]
| Protein | Gene | Half-life (hours) | Functional Class |
| Ornithine decarboxylase | ODC1 | 0.5 | Polyamine biosynthesis |
| Cyclin B1 | CCNB1 | 1.2 | Cell cycle |
| Actin, cytoplasmic 1 | ACTB | 48 | Cytoskeleton |
| Histone H3.1 | HIST1H3A | > 100 | Chromatin |
Experimental Protocols
Standard SILAC Protocol for Expression Proteomics
This protocol outlines the general steps for a standard SILAC experiment to compare protein expression between two cell populations.
-
Cell Culture and Labeling:
-
Culture two populations of the same cell line in parallel.
-
For the "light" population, use SILAC-compatible DMEM/RPMI medium supplemented with normal ("light") L-lysine and L-arginine.
-
For the "heavy" population, use the same medium but replace the light amino acids with heavy isotopes (e.g., ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine).
-
Subculture the cells for at least five to six doublings to ensure >97% incorporation of the heavy amino acids.[4]
-
Verify labeling efficiency by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry.
-
-
Experimental Treatment:
-
Apply the desired experimental treatment (e.g., drug, growth factor) to one cell population while the other serves as a control.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the protein mixture into peptides using sequencing-grade modified trypsin overnight at 37°C.
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Spike-in SILAC Protocol for Tissue and Clinical Samples
Spike-in SILAC is an adaptation that allows for the quantification of proteins in samples that cannot be metabolically labeled, such as tissues or clinical specimens.[13][14]
-
Preparation of the "Heavy" Spike-in Standard:
-
Culture a relevant cell line in "heavy" SILAC medium to achieve complete labeling, as described in the standard protocol. This cell line should ideally have a proteome that closely resembles the sample to be analyzed. A "super-SILAC" standard can be created by mixing several heavy-labeled cell lines.[13]
-
Lyse the heavy-labeled cells and quantify the protein concentration.
-
-
Sample Preparation:
-
Lyse the unlabeled experimental samples (e.g., tissue homogenates, patient biopsies) and quantify the protein concentration.
-
-
Spiking and Sample Processing:
-
Add a known amount of the "heavy" SILAC standard to each unlabeled sample at a 1:1 protein ratio.
-
Proceed with protein digestion and peptide cleanup as described in the standard protocol.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the samples by LC-MS/MS.
-
The relative quantification of proteins across different unlabeled samples is achieved by comparing the ratio of the "light" peptide intensity (from the sample) to the "heavy" peptide intensity (from the spike-in standard).
-
SILAC Protocol for Phosphoproteomics
This protocol is designed for the specific enrichment and quantification of phosphorylated peptides.[1][8]
-
SILAC Labeling and Cell Treatment:
-
Perform SILAC labeling and cell treatment as described in the standard protocol.
-
-
Cell Lysis and Protein Digestion:
-
Lyse cells in a buffer containing phosphatase inhibitors.
-
Digest the mixed protein lysates into peptides.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
-
For tyrosine-phosphorylated peptides, immunoprecipitation with a pan-phosphotyrosine antibody can be performed prior to TiO₂ or IMAC enrichment.[7]
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS. The data analysis will reveal changes in the phosphorylation status of specific sites.
-
Data Analysis Workflow
The analysis of SILAC data involves several computational steps to identify peptides, quantify their isotopic ratios, and perform statistical analysis.
References
- 1. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of SILAC Labeling in Phosphoproteomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dataset - SILAC Phosphoproteomics Signatures of Differentially Phosphorylated Proteins for Drugs [maayanlab.cloud]
- 10. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. liverpool.ac.uk [liverpool.ac.uk]
- 13. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spike-In SILAC Approach for Proteomic Analysis of Ex Vivo Microglia | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for In Vivo Metabolic Tracing with L-Isoleucine-¹³C₆,¹⁵N,d₁₀
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Isoleucine-¹³C₆,¹⁵N,d₁₀ is a stable isotope-labeled essential amino acid that serves as a powerful tracer for in vivo metabolic studies. Its multi-isotopic labeling allows for the precise tracking of the carbon, nitrogen, and hydrogen atoms of isoleucine as it is metabolized through various biochemical pathways. This enables researchers to gain detailed insights into amino acid metabolism, protein synthesis and turnover, and metabolic flux in response to physiological, pathological, or pharmacological perturbations.[1] The use of stable, non-radioactive isotopes makes it a safe and effective tool for preclinical studies in animal models and has applications in drug development for assessing the metabolic effects of novel therapeutics.
These application notes provide a comprehensive overview of the use of L-Isoleucine-¹³C₆,¹⁵N,d₁₀ for in vivo metabolic tracing, including detailed experimental protocols, data presentation guidelines, and visualizations of the relevant metabolic pathways and experimental workflows.
Applications in Metabolic Research and Drug Development
The unique labeling pattern of L-Isoleucine-¹³C₆,¹⁵N,d₁₀ allows for the simultaneous tracing of its carbon skeleton and nitrogen moiety. This dual-labeling strategy is particularly advantageous for:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) through isoleucine catabolism and related pathways. The ¹³C₆ label allows for the tracking of the carbon backbone into downstream intermediates such as acetyl-CoA and propionyl-CoA, which are key substrates for the TCA cycle and fatty acid synthesis.
-
Protein Synthesis and Turnover: The ¹⁵N label enables the measurement of the incorporation of isoleucine into newly synthesized proteins, providing a dynamic measure of protein synthesis rates in various tissues.
-
Amino Acid Metabolism Studies: Investigating the fate of isoleucine in different organs and how its metabolism is altered in diseases such as cancer, diabetes, and metabolic syndrome.
-
Pharmacodynamic Studies: Assessing the impact of drug candidates on amino acid and protein metabolism, providing valuable insights into their mechanism of action and potential metabolic liabilities.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo metabolic tracing studies using L-Isoleucine-¹³C₆,¹⁵N,d₁₀ in a mouse model. It is important to note that specific parameters such as tracer dose, infusion rate, and duration should be optimized based on the specific research question, animal model, and analytical instrumentation.
I. Animal Preparation and Acclimation
-
Animal Model: C57BL/6J mice are a commonly used strain for metabolic studies. House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week to acclimate.
-
Catheter Implantation (for continuous infusion): For continuous infusion studies, surgically implant a catheter into the jugular vein for tracer administration. Allow the animals to recover for 5-7 days post-surgery.
-
Fasting: To reduce the background levels of unlabeled isoleucine from the diet, fast the animals for a period of 4-6 hours before the tracer infusion. Provide free access to water during the fasting period.
II. Tracer Administration: Primed-Continuous Infusion
The primed-continuous infusion method is recommended to achieve a rapid and stable isotopic enrichment (isotopic steady state) in the plasma and tissues.
-
Tracer Solution Preparation: Prepare a sterile stock solution of L-Isoleucine-¹³C₆,¹⁵N,d₁₀ in 0.9% saline. The exact concentration will depend on the desired infusion rate and the animal's body weight.
-
Priming Bolus Dose: Administer an initial bolus injection of the tracer solution to quickly raise the plasma concentration of the labeled isoleucine. A typical priming dose is calculated to be equivalent to the amount of tracer that will be infused over 60 minutes.
-
Continuous Infusion: Immediately following the bolus, begin a continuous infusion of the tracer solution using a syringe pump. The infusion rate should be carefully controlled to maintain a constant level of the tracer in the bloodstream. A typical infusion duration to reach isotopic steady state for amino acids and their direct metabolites is 90-120 minutes.
III. Sample Collection
-
Blood Sampling: Collect blood samples at predetermined time points during and at the end of the infusion. For kinetic studies, multiple blood samples can be taken. For steady-state analysis, a terminal blood sample is often sufficient. Collect blood in EDTA-coated tubes and immediately place on ice.
-
Tissue Harvesting: At the end of the infusion period, euthanize the animal using an approved method (e.g., cervical dislocation under anesthesia). Quickly dissect the tissues of interest (e.g., liver, skeletal muscle, heart, brain, tumor).
-
Snap Freezing: Immediately snap-freeze the tissue samples in liquid nitrogen to quench all metabolic activity. Store the samples at -80°C until further processing.
IV. Sample Preparation for Mass Spectrometry Analysis
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation: Add a cold solvent, such as methanol (B129727) or acetonitrile (B52724) (typically 4 volumes of solvent to 1 volume of plasma), to precipitate the proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the free amino acids and other metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Homogenization: Homogenize the frozen tissue samples in a cold solvent, such as 80% methanol, to extract the metabolites.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet the cellular debris.
-
Supernatant Collection and Drying: Collect the supernatant and dry it as described for plasma samples.
-
Protein Pellet Wash: Wash the protein pellet from the tissue or plasma preparation with a solvent (e.g., methanol) to remove any remaining free amino acids.
-
Acid Hydrolysis: Hydrolyze the protein pellet in 6M HCl at 110°C for 18-24 hours to break it down into its constituent amino acids.
-
Drying and Resuspension: Dry the hydrolysate and resuspend the amino acids in a suitable buffer.
V. Derivatization for GC-MS Analysis
To make the amino acids volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a two-step derivatization is commonly performed.
-
Esterification: React the dried amino acid extract with an acidified alcohol (e.g., 2M HCl in methanol) at 80°C for 60 minutes to convert the carboxylic acid groups to methyl esters.
-
Acylation: After drying, react the sample with an acylating agent such as pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) (EA) at 65°C for 30 minutes to derivatize the amino groups.
-
Extraction: Extract the derivatized amino acids into an organic solvent (e.g., toluene) for injection into the GC-MS.
VI. Mass Spectrometry Analysis
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) to analyze the isotopic enrichment of isoleucine and its metabolites.
-
Data Acquisition: Acquire data in selected ion monitoring (SIM) mode or by full scan to measure the abundance of the different isotopologues of the target metabolites.
-
Isotopic Enrichment Calculation: Calculate the isotopic enrichment by determining the ratio of the labeled isotopologue to the sum of all isotopologues for each metabolite.
Data Presentation
Quantitative data from in vivo metabolic tracing studies with L-Isoleucine-¹³C₆,¹⁵N,d₁₀ should be presented in a clear and structured format to facilitate interpretation and comparison across different experimental conditions.
Table 1: Representative Tracer Infusion Parameters for a Mouse Study
| Parameter | Value |
| Tracer | L-Isoleucine-¹³C₆,¹⁵N,d₁₀ |
| Animal Model | C57BL/6J Mouse (25 g) |
| Tracer Purity | >98% chemical and isotopic purity |
| Tracer Stock Solution | 10 mg/mL in 0.9% Saline |
| Priming Bolus Dose | 1.5 mg (150 µL) |
| Continuous Infusion Rate | 0.06 mg/min (6 µL/min) |
| Infusion Duration | 120 minutes |
| Fasting Period | 6 hours |
Table 2: Hypothetical Isotopic Enrichment of Isoleucine and its Metabolites at Steady State
| Metabolite | Tissue/Fluid | Isotopic Enrichment (M+17) (%) |
| L-Isoleucine | Plasma | 35.2 ± 2.8 |
| L-Isoleucine | Liver | 30.5 ± 3.1 |
| L-Isoleucine | Skeletal Muscle | 28.9 ± 2.5 |
| α-keto-β-methylvalerate | Plasma | 25.6 ± 2.2 |
| Propionyl-CoA | Liver | 15.8 ± 1.9 |
| Acetyl-CoA | Liver | 8.3 ± 1.1 |
Note: The M+17 isotopologue represents the fully labeled L-Isoleucine-¹³C₆,¹⁵N,d₁₀. The enrichment of downstream metabolites will depend on the contribution from the tracer versus other endogenous sources.
Table 3: Hypothetical Metabolic Flux Rates Calculated from Tracer Data
| Metabolic Flux | Tissue | Flux Rate (nmol/g/min) |
| Isoleucine uptake | Liver | 125.4 ± 15.2 |
| Isoleucine oxidation | Liver | 45.8 ± 6.7 |
| Protein synthesis (Isoleucine incorporation) | Skeletal Muscle | 8.2 ± 1.1 |
| Propionyl-CoA production from Isoleucine | Liver | 35.1 ± 4.3 |
Visualizations
Isoleucine Catabolic Pathway
The following diagram illustrates the catabolic pathway of L-isoleucine, which is traced by L-Isoleucine-¹³C₆,¹⁵N,d₁₀. The labeled carbon and nitrogen atoms are tracked as they are incorporated into downstream metabolites.
Caption: Catabolic pathway of L-Isoleucine.
Experimental Workflow for In Vivo Metabolic Tracing
This diagram outlines the key steps in an in vivo metabolic tracing experiment using L-Isoleucine-¹³C₆,¹⁵N,d₁₀.
Caption: In vivo metabolic tracing workflow.
Conclusion
L-Isoleucine-¹³C₆,¹⁵N,d₁₀ is a versatile and powerful tool for in vivo metabolic research and drug development. The detailed protocols and data presentation guidelines provided in these application notes offer a solid foundation for researchers to design and execute robust metabolic tracing studies. The ability to simultaneously track the carbon and nitrogen fate of isoleucine provides a comprehensive view of its metabolism, enabling a deeper understanding of complex biological systems in health and disease.
References
Application Notes and Protocols for L-Isoleucine-¹³C₆,¹⁵N,d₁₀ Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Isoleucine-¹³C₆,¹⁵N,d₁₀ is a stable isotope-labeled (SIL) amino acid that serves as a powerful tool in mass spectrometry-based quantitative analysis. Its incorporation of heavy isotopes of carbon (¹³C), nitrogen (¹⁵N), and deuterium (B1214612) (d) allows it to be distinguished from its naturally abundant, or "light," counterpart. This property makes it an ideal internal standard for a variety of applications, including proteomics, metabolomics, and metabolic flux analysis. By providing a known concentration of a chemically identical but mass-shifted analog, L-Isoleucine-¹³C₆,¹⁵N,d₁₀ enables precise and accurate quantification of endogenous L-Isoleucine in complex biological matrices. This document provides detailed application notes and experimental protocols for the detection and quantification of L-Isoleucine-¹³C₆,¹⁵N,d₁₀ using mass spectrometry.
Applications
Stable isotope-labeled L-Isoleucine, including the ¹³C₆,¹⁵N,d₁₀ variant, is utilized in a range of advanced research applications:
-
Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing heavy amino acids, leading to their incorporation into all newly synthesized proteins. This allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated) in a single mass spectrometry experiment.
-
Metabolic Flux Analysis: By tracing the metabolic fate of the labeled isoleucine, researchers can elucidate the activity of various metabolic pathways. The heavy isotopes act as tracers, allowing for the measurement of flux rates through specific biochemical reactions. This is particularly valuable in understanding disease states, such as cancer, where metabolic pathways are often reprogrammed[1].
-
Pharmacokinetic Studies: In drug development, SIL-compounds can be used to accurately quantify the concentration of drugs and their metabolites in biological fluids and tissues over time.
-
Internal Standard for Quantitative Analysis: L-Isoleucine-¹³C₆,¹⁵N,d₁₀ is an excellent internal standard for LC-MS/MS and GC-MS methods to quantify unlabeled L-Isoleucine. Since it has the same chemical properties and ionization efficiency as the analyte but a different mass, it can correct for variations in sample preparation and instrument response[2][3].
Data Presentation: Quantitative Analysis of L-Isoleucine
The following table presents representative data from a hypothetical experiment quantifying endogenous L-Isoleucine in human plasma samples using L-Isoleucine-¹³C₆,¹⁵N,d₁₀ as an internal standard.
| Sample ID | Analyte Peak Area (L-Isoleucine) | Internal Standard Peak Area (L-Isoleucine-¹³C₆,¹⁵N,d₁₀) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µM) |
| Control 1 | 1,254,321 | 621,890 | 2.017 | 60.51 |
| Control 2 | 1,301,987 | 625,432 | 2.082 | 62.46 |
| Control 3 | 1,287,654 | 619,876 | 2.077 | 62.31 |
| Treated 1 | 1,876,543 | 623,112 | 3.011 | 90.33 |
| Treated 2 | 1,902,345 | 620,543 | 3.066 | 91.98 |
| Treated 3 | 1,888,765 | 624,321 | 3.025 | 90.75 |
Experimental Protocols
Protocol 1: Quantification of L-Isoleucine in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of L-Isoleucine in human plasma using L-Isoleucine-¹³C₆,¹⁵N,d₁₀ as an internal standard.
1. Materials and Reagents
-
L-Isoleucine standard (≥98% purity)
-
L-Isoleucine-¹³C₆,¹⁵N,d₁₀ (isotopic purity ≥98%)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
2. Sample Preparation
-
Prepare Standards: Prepare a stock solution of L-Isoleucine in water at a concentration of 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 to 200 µM in a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline).
-
Prepare Internal Standard Working Solution: Prepare a stock solution of L-Isoleucine-¹³C₆,¹⁵N,d₁₀ in water at 1 mg/mL. Dilute this stock solution with methanol to a final concentration of 10 µM to create the internal standard (IS) working solution.
-
Protein Precipitation:
-
To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of the IS working solution.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating isoleucine from other plasma components.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Isoleucine: Precursor ion (Q1) m/z 132.1 → Product ion (Q3) m/z 86.1
-
L-Isoleucine-¹³C₆,¹⁵N,d₁₀: Precursor ion (Q1) m/z 148.2 → Product ion (Q3) m/z 98.2 (calculated based on the molecular weight of 148.18 g/mol and common fragmentation patterns).
-
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
4. Data Analysis
-
Integrate the peak areas for both the analyte (L-Isoleucine) and the internal standard (L-Isoleucine-¹³C₆,¹⁵N,d₁₀).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-Isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: Workflow for L-Isoleucine quantification.
Signaling Pathway: Isoleucine and mTOR Regulation
Caption: Isoleucine's role in mTOR signaling.
Logical Relationship: SILAC Workflow
Caption: General SILAC experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Proteins with L-Isoleucine-¹³C₆,¹⁵N,d₁₀ Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Isoleucine-¹³C₆,¹⁵N,d₁₀ in Nuclear Magnetic Resonance (NMR) spectroscopy for protein studies. This advanced isotopic labeling strategy is particularly powerful for investigating the structure, dynamics, and interactions of large proteins and macromolecular complexes.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying proteins at an atomic level. However, its application to larger proteins (>25 kDa) is often hampered by severe signal overlap and rapid signal decay (transverse relaxation), leading to broad, poorly resolved spectra.[1][2] Isotopic labeling with stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium, d) is a cornerstone strategy to overcome these limitations.[3][4]
The use of fully labeled L-Isoleucine-¹³C₆,¹⁵N,d₁₀, or more commonly, precursors that result in selective labeling of the isoleucine methyl group (¹³CH₃) in a perdeuterated (d) and ¹⁵N-labeled background, is a powerful approach. This is central to the Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) technique, which dramatically enhances spectral quality for high-molecular-weight systems.[5][6] Isoleucine residues are often located in the hydrophobic cores of proteins, making their methyl groups excellent probes for studying protein folding, stability, and intermolecular interactions.[7]
Key Applications
-
Structure Determination of Large Proteins: Simplification of spectra and favorable relaxation properties of methyl groups enable the measurement of long-range distance restraints crucial for structure calculation.[7][8]
-
Analysis of Protein Dynamics: Methyl group side-chain dynamics provide insights into protein function, conformational changes, and entropy.
-
Ligand Binding and Drug Discovery: Monitoring chemical shift perturbations (CSPs) of isoleucine methyl signals upon ligand binding allows for fragment screening, binding site mapping, and determination of binding affinities.[9]
-
Protein-Protein Interaction Studies: Characterizing interaction interfaces and allosteric communication in large protein complexes.[5]
Data Presentation
The precise chemical shifts of L-Isoleucine-¹³C₆,¹⁵N,d₁₀ labeled residues are highly dependent on the local chemical environment within each specific protein. However, typical ranges can be provided for illustrative purposes.
Table 1: Illustrative ¹H and ¹³C Chemical Shift Ranges for L-Isoleucine Methyl Groups in Proteins.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Cδ1-H₃ | 0.5 - 1.0 | 11.0 - 15.0 | The δ1 methyl group is a key probe in Methyl-TROSY experiments.[8] |
| Cγ2-H₃ | -0.5 - 0.5 | 15.0 - 20.0 |
Table 2: Example of Chemical Shift Perturbation (CSP) Data for Ligand Binding Analysis. This table illustrates how CSP data for isoleucine methyl groups can be presented.
| Isoleucine Residue | ¹H Shift (Free) (ppm) | ¹H Shift (Bound) (ppm) | ¹H CSP (ppm) | ¹³C Shift (Free) (ppm) | ¹³C Shift (Bound) (ppm) | ¹³C CSP (ppm) |
| Ile45 | 0.78 | 0.95 | 0.17 | 12.5 | 13.1 | 0.6 |
| Ile89 | 0.62 | 0.63 | 0.01 | 11.8 | 11.8 | 0.0 |
| Ile112 | 0.85 | 1.10 | 0.25 | 13.2 | 14.5 | 1.3 |
| Ile150 | 0.71 | 0.70 | -0.01 | 12.1 | 12.1 | 0.0 |
Experimental Protocols
Protocol 1: Expression and Labeling of Isoleucine-¹³C-methyl Labeled Protein in E. coli
This protocol is adapted for selective labeling of isoleucine δ1-methyl groups in a perdeuterated background, a common and cost-effective strategy for Methyl-TROSY experiments.
1. Preparation of M9 Minimal Media in D₂O:
- Prepare 1L of M9 minimal media using 99.9% D₂O.
- Autoclave the base media (Na₂HPO₄, KH₂PO₄, NaCl).
- Separately prepare and sterile-filter stock solutions of:
- 1 M MgSO₄ in D₂O
- 1 M CaCl₂ in D₂O
- 40% (w/v) ¹³C-glucose or deuterated ¹³C-glucose in D₂O
- 1 g/L ¹⁵NH₄Cl in D₂O[2][10]
- Vitamin and trace metal solutions.
- Aseptically combine all components before use.
2. Bacterial Growth and Adaptation to D₂O:
- Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.
- Grow a starter culture (5-10 mL) overnight in LB medium.
- Inoculate 50 mL of M9 media prepared with H₂O (containing ¹⁵NH₄Cl and ¹³C-glucose) with the starter culture and grow to an OD₆₀₀ of ~0.8. This step helps adapt the cells.
- Use this adapted culture to inoculate 1L of the final M9/D₂O media to an initial OD₆₀₀ of ~0.1.
3. Induction and Precursor Addition:
- Grow the 1L culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.7-0.8.
- Lower the temperature to the optimal temperature for protein expression (e.g., 18-25°C).
- Approximately 1 hour before inducing protein expression, add the isotopic labeling precursor. For selective Isoleucine δ1-¹³CH₃ labeling, add 50-70 mg/L of 4-¹³C-3,3-D₂-α-ketobutyrate.[9][11][12]
- Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).
- Continue to grow the culture for 12-24 hours.
4. Cell Harvesting and Protein Purification:
- Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
- Resuspend the cell pellet in a suitable lysis buffer and proceed with protein purification using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion). All purification buffers should be prepared in H₂O.
Protocol 2: NMR Sample Preparation
1. Buffer Exchange and Concentration:
- Concentrate the purified, labeled protein to a working concentration, typically 0.1 - 1 mM.[10][13]
- Exchange the protein into a suitable NMR buffer. A typical buffer is 25 mM Sodium Phosphate, 50 mM NaCl, pH 6.0-7.0.[10][14] The pH should be kept below 6.5 if possible to slow the exchange of backbone amide protons.[10]
- The total ionic strength should be kept as low as possible (ideally below 150 mM) to optimize spectrometer performance.[10]
2. Final Sample Preparation:
- The final sample volume should be ~500-600 µL for a standard 5 mm NMR tube.
- Add 5-10% (v/v) D₂O to the final sample. This is crucial for the NMR spectrometer's lock system.[10]
- Optionally, add a chemical shift reference compound like DSS or TSP at a low concentration (e.g., 0.1 mM).
- Filter the final sample through a 0.22 µm filter to remove any precipitate before transferring to the NMR tube.
Protocol 3: NMR Data Acquisition (¹H-¹³C HSQC/HMQC)
This describes a basic 2D experiment to observe the isoleucine methyl signals.
1. Spectrometer Setup:
- Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
- Tune and match the probe for ¹H and ¹³C frequencies.
- Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve good homogeneity.
2. Experiment Selection:
- For Methyl-TROSY, an HMQC (Heteronuclear Multiple Quantum Coherence) based experiment is preferred over an HSQC (Heteronuclear Single Quantum Coherence) as it provides the TROSY effect, resulting in sharper lines and higher sensitivity for large molecules.[6]
3. Key Acquisition Parameters:
- Temperature: Set to a value where the protein is stable and folded (e.g., 25-37°C).
- Spectral Widths:
- ¹H dimension: ~12-16 ppm, centered around 4.7 ppm.
- ¹³C dimension: ~25-30 ppm, centered around 15-20 ppm to cover the methyl region.
- Number of Scans (NS): Dependent on sample concentration. Start with 16 or 32 scans and increase as needed for good signal-to-noise.
- Acquisition Times (AQ): Typical values are ~100 ms (B15284909) in the direct ¹H dimension and ~20-40 ms in the indirect ¹³C dimension.
- Relaxation Delay (D1): Typically 1.0 - 1.5 seconds.
Visualizations
Caption: Workflow for labeled protein production and NMR analysis.
Caption: Biosynthesis of ¹³C-labeled Isoleucine from precursor.
References
- 1. Methyl labeling and TROSY NMR spectroscopy of proteins expressed in the eukaryote Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protein-nmr.org.uk [protein-nmr.org.uk]
- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved strategy for isoleucine 1H/13C methyl labeling in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 8. pure.mpg.de [pure.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Methyl and Amino Acid Type Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. benchchem.com [benchchem.com]
- 14. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis using L-Isoleucine-¹³C₆,¹⁵N,d₁₀
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism.[1] This application note provides a detailed experimental design and protocol for conducting MFA using the stable isotope-labeled amino acid, L-Isoleucine-¹³C₆,¹⁵N,d₁₀. This multi-labeled tracer is a valuable tool for investigating nitrogen and carbon metabolism, particularly in the context of protein synthesis, amino acid turnover, and energy production.[2][3] The protocols outlined below are intended to guide researchers in designing and executing robust MFA experiments to gain insights into cellular physiology and disease states.
Experimental Design
A successful MFA experiment relies on a carefully considered experimental design. The primary goal is to achieve a metabolic and isotopic steady state, where the intracellular metabolic fluxes and the isotopic labeling of metabolites remain constant over time.[4]
Key Considerations:
-
Cell Line Selection: Choose a cell line relevant to the research question. Ensure that the doubling time of the cell line is known to determine the appropriate duration for isotopic labeling.
-
Tracer Concentration: The concentration of L-Isoleucine-¹³C₆,¹⁵N,d₁₀ in the culture medium should be optimized to ensure sufficient labeling of downstream metabolites without causing metabolic perturbations. A starting point is to replace the natural L-Isoleucine in a custom amino acid-defined medium with the labeled counterpart at the same concentration.
-
Isotopic Steady State: To achieve isotopic steady state, cells should be cultured in the presence of the labeled L-Isoleucine for a sufficient number of cell divisions (typically at least five to six doublings) to ensure maximal incorporation of the stable isotopes into the cellular proteome and metabolite pools.[5]
-
Controls: Include appropriate controls in the experimental design. This includes a control group cultured with natural, unlabeled L-Isoleucine to distinguish tracer-specific signals from endogenous sources.[2]
Experimental Workflow
The overall workflow for an MFA experiment using L-Isoleucine-¹³C₆,¹⁵N,d₁₀ can be summarized in the following diagram.
Protocols
Cell Culture and Isotopic Labeling
This protocol describes the steps for culturing mammalian cells in a medium containing L-Isoleucine-¹³C₆,¹⁵N,d₁₀ to achieve isotopic labeling.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Custom amino acid-defined medium lacking natural L-Isoleucine
-
L-Isoleucine-¹³C₆,¹⁵N,d₁₀ (e.g., from Cambridge Isotope Laboratories, Inc. or Sigma-Aldrich)[6]
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare Labeling Medium:
-
Dissolve L-Isoleucine-¹³C₆,¹⁵N,d₁₀ in the custom amino acid-defined medium to the desired final concentration (typically the same as natural L-Isoleucine in standard medium).
-
Supplement the medium with dFBS and other necessary components (e.g., glutamine, penicillin-streptomycin).
-
Filter-sterilize the complete labeling medium.
-
-
Cell Seeding:
-
Seed the cells in their regular complete culture medium and allow them to attach and resume proliferation.
-
-
Initiate Labeling:
-
Once the cells have reached the desired confluency (typically 30-40%), aspirate the regular medium.
-
Wash the cells once with pre-warmed sterile Phosphate-Buffered Saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation:
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for a duration equivalent to at least five cell doublings to ensure isotopic steady state.[5]
-
Monitor the cells regularly for confluency and signs of stress. Passage the cells as necessary, always using the labeling medium.
-
Quenching of Metabolism and Metabolite Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample harvesting.[7] This protocol describes a method for quenching and extracting intracellular metabolites.
Materials:
-
Cold (-80°C) 80% methanol (B129727) (v/v) in water
-
Liquid nitrogen
-
Cell scraper
-
Centrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Quenching:
-
Place the cell culture plate on a bed of dry ice or a pre-chilled metal block.
-
Aspirate the labeling medium completely.
-
Immediately add a sufficient volume of cold (-80°C) 80% methanol to cover the cell monolayer.
-
Alternatively, for a more rapid quench, aspirate the medium and immediately flash-freeze the cell monolayer by adding liquid nitrogen directly to the plate.[8]
-
-
Cell Harvesting:
-
If using the cold methanol method, use a cell scraper to scrape the cells in the methanol and transfer the cell suspension to a pre-chilled centrifuge tube.
-
If using the liquid nitrogen method, allow the liquid nitrogen to evaporate, then immediately add cold 80% methanol and scrape the cells as described above.
-
-
Extraction:
-
Vortex the cell suspension vigorously for 1 minute.
-
Incubate the suspension at -20°C for at least 1 hour to facilitate protein precipitation and complete metabolite extraction.
-
-
Clarification:
-
Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[9]
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
The samples can be stored at -80°C until analysis.
-
LC-MS/MS Analysis of Labeled Amino Acids
This protocol provides a general framework for the analysis of ¹³C and ¹⁵N-labeled amino acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The specific parameters may need to be optimized for the instrument used.
Materials:
-
LC-MS/MS system (e.g., Thermo Scientific™ LC IsoLink™, AB SCIEX QTRAP® 5500)[10][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) column suitable for amino acid analysis
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Amino acid standards (labeled and unlabeled)
Procedure:
-
Sample Preparation:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable volume of the initial mobile phase conditions.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the LC system.
-
Separate the amino acids using a gradient elution. An example gradient is as follows:
-
0-5 min: 95% B
-
5-15 min: Linear gradient to 5% B
-
15-20 min: Hold at 5% B
-
20-21 min: Return to 95% B
-
21-30 min: Re-equilibration at 95% B
-
-
-
Mass Spectrometry Detection:
-
Analyze the eluting compounds using the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Monitor for the specific mass-to-charge ratios (m/z) of the labeled and unlabeled amino acids and their downstream metabolites.
-
Data Presentation
The incorporation of ¹³C and ¹⁵N from L-Isoleucine-¹³C₆,¹⁵N,d₁₀ will result in specific mass shifts in downstream metabolites. The following table summarizes the expected mass isotopomer distributions for key metabolites in the isoleucine catabolic pathway.
| Metabolite | Unlabeled Mass (Da) | Fully Labeled Mass (Da) | Mass Shift (Da) |
| L-Isoleucine | 131.17 | 148.18 | +17 |
| α-keto-β-methylvalerate | 130.16 | 136.16 | +6 |
| Propionyl-CoA | 147.13 | 150.13 | +3 |
| Acetyl-CoA | 139.10 | 141.10 | +2 |
| Succinyl-CoA | 207.15 | 211.15 | +4 |
L-Isoleucine Catabolic Pathway
The following diagram illustrates the catabolic pathway of L-Isoleucine, highlighting the entry points of its carbon and nitrogen atoms into central carbon metabolism. Isoleucine is both a glucogenic and ketogenic amino acid, as its breakdown yields both succinyl-CoA (which can enter the TCA cycle and be converted to glucose) and acetyl-CoA (which can be used for ketogenesis or enter the TCA cycle).
Conclusion
The use of L-Isoleucine-¹³C₆,¹⁵N,d₁₀ in metabolic flux analysis provides a robust method for simultaneously tracing carbon and nitrogen metabolism. The detailed protocols and experimental design considerations presented in this application note offer a comprehensive guide for researchers to successfully implement this technique. By carefully following these procedures, scientists can obtain high-quality data to quantify metabolic fluxes, leading to a deeper understanding of cellular physiology in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. L-Isoleucine-13C6,d10,15N | Benchchem [benchchem.com]
- 3. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. L-Isoleucine (¹³Câ, 97-99%; Dââ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Measuring Amino Acid Turnover in Cell Culture with Stable Isotopes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of amino acid turnover, encompassing both protein synthesis and degradation, is fundamental to understanding cellular homeostasis, disease pathogenesis, and the mechanism of action of therapeutic agents. Stable isotope labeling in conjunction with mass spectrometry has emerged as a powerful and indispensable tool for accurately quantifying the dynamics of amino acid metabolism and protein turnover in cell culture systems.
This document provides detailed application notes and protocols for measuring amino acid turnover in cell culture using stable isotope labeling techniques. The primary focus is on Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a robust metabolic labeling strategy for quantitative proteomics. Additionally, principles of metabolic flux analysis using stable isotopes to trace the fate of amino acids in central carbon metabolism will be discussed.
These protocols are designed to guide researchers, scientists, and drug development professionals in the successful implementation of these techniques, from experimental design to data interpretation.
Core Principles of Stable Isotope Labeling for Turnover Studies
The fundamental principle behind using stable isotopes to measure molecular turnover is the introduction of a "heavy" labeled precursor (e.g., an amino acid containing ¹³C or ¹⁵N) into a biological system.[1][2] The rate at which these heavy isotopes are incorporated into newly synthesized molecules (e.g., proteins) and the rate at which the "light" (unlabeled) molecules disappear provides a direct measure of synthesis and degradation rates, respectively.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique where cells are cultured in media containing either normal ("light") or heavy stable isotope-labeled essential amino acids.[3][4][5] Typically, heavy isotopes of lysine (B10760008) (Lys) and arginine (Arg) are used because trypsin, the enzyme commonly used to digest proteins for mass spectrometry, cleaves after these residues, ensuring that most resulting peptides will be labeled.[6]
After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" labeled cell population.[4] By comparing the mass spectra of peptides from light and heavy samples, the relative abundance of proteins between the two conditions can be accurately quantified.[7]
Pulsed SILAC (pSILAC) for Measuring Protein Turnover
To specifically measure protein turnover rates (synthesis and degradation), a variation of SILAC called pulsed SILAC (pSILAC) is employed.[8] In a pSILAC experiment, cells are first grown in "light" medium to establish a baseline of unlabeled proteins. Then, the medium is switched to one containing "heavy" amino acids for a defined period (the "pulse").[8] The rate of incorporation of the heavy label into specific proteins over time is directly proportional to their synthesis rate. Conversely, by switching cells from a "heavy" medium to a "light" medium (a "chase" experiment), the rate of disappearance of the heavy label reflects the protein degradation rate.
Application Note 1: Measuring Proteome-Wide Protein Turnover using pSILAC
This application note describes a typical workflow for quantifying protein turnover rates across the proteome of a cultured cell line using pulsed SILAC (pSILAC).
Experimental Workflow
The general workflow for a pSILAC experiment involves several key stages: cell culture and labeling, sample preparation, mass spectrometry analysis, and data analysis to calculate protein half-lives.
Caption: pSILAC experimental workflow.
Quantitative Data Presentation
The primary output of a pSILAC experiment is the calculation of protein half-lives (t₁/₂), which is the time it takes for half of the existing protein population to be degraded and replaced. This data can be presented in tables to compare turnover rates between different proteins or experimental conditions.
Table 1: Representative Protein Half-Lives in Human Fibroblasts
| Protein Category | Gene Name | Protein Name | Average Half-Life (hours) |
| Cytoskeletal | ACTB | Actin, cytoplasmic 1 | 75.3 |
| TUBB | Tubulin beta chain | 68.1 | |
| Metabolic Enzymes | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 85.2 |
| LDHA | L-lactate dehydrogenase A chain | 55.4 | |
| Signaling | MAPK1 | Mitogen-activated protein kinase 1 | 42.6 |
| EGFR | Epidermal growth factor receptor | 24.8 | |
| Extracellular Matrix | COL1A1 | Collagen alpha-1(I) chain | 117.5 |
| FN1 | Fibronectin | 98.2 |
Note: These are representative values and can vary depending on the specific cell line and experimental conditions. Data adapted from literature describing protein turnover in human fibroblasts.[9]
Table 2: Comparison of Protein Degradation Rates in Different Cell Lines
| Protein | HeLa (t₁/₂ hours) | Primary Fibroblasts (t₁/₂ hours) |
| Histone H3.1 | > 100 | > 100 |
| Vimentin | 35 | 60 |
| Cyclin B1 | 0.5 | Not applicable (non-dividing) |
| p53 | 0.3 | 0.4 |
Note: This table illustrates the variability in protein turnover for the same proteins in different cellular contexts. Data compiled from various proteomic studies.
Protocol 1: Detailed pSILAC Protocol for Measuring Protein Turnover
This protocol provides a step-by-step guide for conducting a pSILAC experiment to measure protein turnover in adherent mammalian cells.
Materials
-
Cell Line: Adherent mammalian cell line of interest (e.g., HeLa, HEK293, primary fibroblasts)
-
SILAC Media:
-
"Light" medium: DMEM or RPMI-1640 lacking L-lysine and L-arginine, supplemented with "light" L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄)
-
"Heavy" medium: Same base medium supplemented with "heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄)
-
-
Dialyzed Fetal Bovine Serum (dFBS): To minimize unlabeled amino acids from the serum.[10]
-
Standard Cell Culture Reagents: PBS, Trypsin-EDTA, penicillin-streptomycin
-
Lysis Buffer: RIPA buffer or similar, with protease and phosphatase inhibitors
-
Protein Quantitation Assay: BCA or Bradford assay
-
Protein Digestion:
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
-
Peptide Cleanup: C18 solid-phase extraction (SPE) cartridges or tips
-
LC-MS/MS System: High-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system
Procedure
-
Cell Culture and Adaptation (Light Medium):
-
Culture cells in the "light" SILAC medium supplemented with 10% dFBS and antibiotics.
-
Passage the cells for at least 5-6 cell doublings to ensure complete incorporation of the light amino acids and to adapt the cells to the SILAC medium.[10]
-
-
Pulsed Labeling (Heavy Medium):
-
Once cells reach the desired confluency (typically 70-80%), wash them twice with pre-warmed PBS to remove all traces of the light medium.
-
Add the "heavy" SILAC medium to the cells. This is time point zero (t=0).
-
Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) post-addition of the heavy medium. The choice of time points should be optimized based on the expected turnover rates of the proteins of interest.
-
-
Cell Harvesting and Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantitation and Digestion:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Take a fixed amount of protein (e.g., 50-100 µg) from each time point for digestion.
-
Reduce the proteins with DTT (e.g., 10 mM at 56°C for 30 minutes).
-
Alkylate with IAA (e.g., 55 mM at room temperature in the dark for 20 minutes).
-
Dilute the sample with ammonium bicarbonate to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using C18 SPE.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the samples on a high-resolution LC-MS/MS system. The specific parameters for the chromatography gradient and mass spectrometer settings should be optimized for the instrument being used.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software capable of SILAC quantification (e.g., MaxQuant).[11]
-
The software will identify peptides and quantify the intensity of the light and heavy isotopic pairs for each peptide at each time point.
-
The ratio of heavy to light (H/L) peptide intensity will increase over time as new proteins are synthesized.
-
Calculate the protein turnover rate (k) by fitting the H/L ratio data to a first-order kinetics model.
-
The protein half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = ln(2)/k.
-
Application Note 2: Tracing Amino Acid Metabolism with ¹³C Isotopes
Beyond their role as building blocks for proteins, amino acids are key nodes in central carbon metabolism. Stable isotope tracing with ¹³C-labeled amino acids can elucidate their contribution to pathways such as the TCA cycle, gluconeogenesis, and nucleotide synthesis.
Metabolic Pathways of Key Amino Acids
Caption: Central metabolic pathways of amino acids.
Quantitative Data Presentation
Metabolic flux analysis (MFA) with ¹³C tracers allows for the quantification of the rate of metabolic reactions. The data is often presented as flux maps or tables comparing metabolic fluxes between different conditions.
Table 3: Comparison of Central Carbon Metabolism Fluxes in Cancer vs. Normal Cells
| Metabolic Flux | Normal Fibroblasts (Relative Flux) | Cancer Cells (Relative Flux) |
| Glycolysis | 100 | 180 |
| Lactate Production | 85 | 160 |
| Glucose flux into TCA Cycle | 10 | 5 |
| Glutamine flux into TCA Cycle | 30 | 80 |
| Reductive Carboxylation | < 1 | 15 |
Note: These are representative relative flux values illustrating the Warburg effect and increased glutamine dependence in many cancer cells.[12] Data is derived from ¹³C-glucose and ¹³C-glutamine tracing experiments.
Protocol 2: General Protocol for ¹³C Amino Acid Tracing
This protocol outlines the general steps for a ¹³C amino acid tracing experiment to study metabolic pathways.
Materials
-
Cell Line and Culture Medium
-
¹³C-Labeled Amino Acid: e.g., U-¹³C₅-Glutamine or U-¹³C₃-Serine
-
Metabolite Extraction Buffer: e.g., 80% methanol, pre-chilled to -80°C
-
LC-MS or GC-MS System: For analyzing labeled metabolites
Procedure
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing the ¹³C-labeled amino acid of interest. The duration of labeling can range from minutes to hours, depending on the pathway being studied.
-
-
Metabolite Extraction:
-
Rapidly aspirate the medium and wash the cells with ice-cold saline.
-
Add pre-chilled extraction buffer to the cells to quench metabolism and extract metabolites.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the sample in a suitable solvent for analysis.
-
Analyze the sample by LC-MS or GC-MS to determine the mass isotopologue distribution (MID) of the metabolites of interest.
-
-
Data Analysis:
-
The MID data reveals the extent of ¹³C incorporation into downstream metabolites.
-
This information can be used to qualitatively assess pathway activity or as input for computational models to quantify metabolic fluxes.
-
Troubleshooting Common Issues in SILAC Experiments
Table 4: Troubleshooting Guide for SILAC Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Labeling (<97%) | - Insufficient number of cell doublings. - Presence of unlabeled amino acids in the medium or serum. - Mycoplasma contamination. | - Ensure at least 5-6 cell doublings in SILAC medium. - Use dialyzed FBS.[13] - Test for and eliminate mycoplasma contamination. |
| Arginine-to-Proline Conversion | - Some cell lines metabolically convert arginine to proline, leading to inaccurate quantification of proline-containing peptides.[14] | - Supplement the SILAC medium with excess unlabeled proline (e.g., 200 mg/L).[3][15] - Use a cell line deficient in the enzymes responsible for this conversion. - In data analysis, account for the mass shift in proline-containing peptides. |
| Low Protein/Peptide Identification | - Inefficient protein extraction or digestion. - Poor sample cleanup. - Suboptimal LC-MS/MS performance. | - Optimize lysis buffer and digestion protocol. - Ensure complete removal of detergents and salts before MS analysis. - Calibrate and maintain the mass spectrometer regularly. |
| High Variability Between Replicates | - Inconsistent cell culture conditions. - Errors in protein quantitation and mixing of light and heavy samples. | - Maintain consistent cell densities and harvesting times. - Use a reliable protein quantitation assay and be precise when mixing samples. |
Conclusion
Measuring amino acid turnover in cell culture using stable isotopes provides invaluable insights into the dynamic nature of the proteome and cellular metabolism. The SILAC and metabolic flux analysis techniques described in these application notes and protocols offer robust and quantitative approaches for researchers in basic science and drug development. Careful experimental design, execution, and data analysis are paramount to obtaining high-quality, reproducible results. The provided protocols and troubleshooting guide serve as a comprehensive resource to facilitate the successful implementation of these powerful methodologies.
References
- 1. Protein turnover in HeLa cell and C2C12 mouse - Mammals - BNID 109745 [bionumbers.hms.harvard.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. usherbrooke.ca [usherbrooke.ca]
- 4. ernster.com [ernster.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Protein Turnover Rates in Senescent and Non-Dividing Cultured Cells with Metabolic Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MaxQuant for In-Depth Analysis of Large SILAC Datasets | Springer Nature Experiments [experiments.springernature.com]
- 12. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation of L-Isoleucine-13C6,15N,d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low incorporation of L-Isoleucine-13C6,15N,d10 in their Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered low incorporation of this compound?
A: In SILAC experiments, the goal is to achieve near-complete incorporation of the heavy-labeled amino acid, typically above 97%, to ensure accurate quantification.[1] Incorporation below this threshold is considered low and can significantly impact the accuracy of quantitative proteomic data, leading to an underestimation of protein synthesis and turnover rates.
Q2: What are the most common causes of low this compound incorporation?
A: The most common causes include:
-
Insufficient Cell Doublings: Cells require an adequate number of divisions in the SILAC medium to dilute out the pre-existing "light" isoleucine.
-
Suboptimal Amino Acid Concentrations: Imbalanced concentrations of branched-chain amino acids (BCAAs) can lead to competition for cellular uptake.
-
Presence of Unlabeled Isoleucine: Contamination of the culture system with "light" isoleucine from sources like non-dialyzed serum can dilute the heavy label.
-
Poor Cell Health: Suboptimal cell culture conditions can negatively affect protein synthesis and amino acid uptake.
-
Isotopic Purity of the Labeled Isoleucine: While rare with reputable suppliers, issues with the isotopic purity of the heavy isoleucine can lead to lower than expected incorporation.
Q3: Can L-Isoleucine be metabolized into other amino acids, causing label dilution?
A: L-Isoleucine is an essential amino acid for mammalian cells, meaning they cannot synthesize it de novo. Its catabolic pathway primarily leads to the formation of acetyl-CoA and succinyl-CoA, which enter the citric acid cycle. Unlike the well-documented conversion of arginine to proline in SILAC experiments, the conversion of isoleucine to other amino acids that would dilute the isotopic label is not a commonly reported issue.[2][3]
Troubleshooting Guides
Below are specific troubleshooting guides for addressing low incorporation of this compound.
Issue 1: Incomplete Labeling Due to Insufficient Cell Doublings
Symptom: Mass spectrometry analysis of peptides from the "heavy" labeled cell population shows a significant peak corresponding to the "light" isoleucine-containing peptide.
Troubleshooting & Optimization:
-
Ensure a Sufficient Number of Cell Doublings: For most cell lines, a minimum of five to six cell doublings in the "heavy" SILAC medium is recommended to achieve >97% incorporation.[4][5] For slower-growing cell lines, more doublings may be necessary.
-
Track Cell Doublings: Maintain a detailed record of cell passages and doublings after switching to the SILAC medium.
Issue 2: Competition with Other Branched-Chain Amino Acids
Symptom: Consistently low incorporation of heavy isoleucine despite a sufficient number of cell doublings and healthy cell growth.
Troubleshooting & Optimization:
L-Isoleucine, L-Leucine, and L-Valine are all branched-chain amino acids (BCAAs) and compete for the same L-type amino acid transporter 1 (LAT1) for entry into the cell. An excess of leucine (B10760876) and valine in the SILAC medium can competitively inhibit the uptake of heavy isoleucine.
-
Optimize BCAA Concentrations: While standard SILAC media formulations for DMEM and RPMI 1640 provide recommended concentrations for amino acids, these may not be optimal for all cell lines, especially when labeling with a BCAA. If you suspect competition, consider adjusting the concentrations of L-Leucine and L-Valine. Start with the standard concentrations and, if low isoleucine incorporation persists, try reducing the concentration of leucine and valine by 10-20%.
-
Maintain Molar Ratios: When adjusting concentrations, it is advisable to maintain the relative molar ratios of the three BCAAs as found in standard media formulations, unless empirical data suggests otherwise for your specific cell line.
Table 1: Standard Amino Acid Concentrations in Common Cell Culture Media
| Amino Acid | DMEM (mg/L) | RPMI 1640 (mg/L) |
| L-Isoleucine | 105 | 50 |
| L-Leucine | 105 | 50 |
| L-Valine | 94 | 20 |
Note: These are typical concentrations. Refer to the specific formulation of your medium.
Issue 3: Contamination with Light Isoleucine
Symptom: The presence of a persistent "light" isoleucine peak in the mass spectra that does not diminish with increased cell doublings.
Troubleshooting & Optimization:
-
Use Dialyzed Fetal Bovine Serum (FBS): Standard FBS contains unlabeled amino acids, including isoleucine, which will compete with the heavy-labeled isoleucine and prevent complete labeling.[4] Always use dialyzed FBS that has been depleted of small molecules like amino acids.
-
Ensure Purity of Media Components: Use amino acid-free basal media and add individual, high-purity amino acids. Verify that no other media supplements contain unlabeled isoleucine.
Experimental Protocols
Protocol 1: Checking this compound Incorporation Efficiency
This protocol describes how to perform a small-scale experiment to verify the incorporation efficiency of heavy isoleucine before proceeding with the main experiment.
Methodology:
-
Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium containing this compound for at least five cell doublings.
-
Cell Lysis: Harvest a representative sample of the "heavy" labeled cells (approximately 1x10^6 cells). Lyse the cells using a lysis buffer compatible with mass spectrometry (e.g., RIPA buffer).
-
Protein Digestion: Perform an in-solution or in-gel digestion of the proteins using a suitable protease, such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the mass spectrometry data against a relevant protein database. Manually inspect the spectra of several abundant peptides known to contain isoleucine. Compare the peak intensities of the "heavy" (containing this compound) and "light" (containing natural isoleucine) isotopic envelopes. The incorporation efficiency can be calculated as:
% Incorporation = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] * 100
An incorporation rate of >97% is desirable.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. L-Isoleucine-13C6,d10,15N | Benchchem [benchchem.com]
- 3. L-Isoleucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sample Preparation for Labeled Amino-Acid Mass Spectrometry
Welcome to the technical support center for labeled amino acid mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity or complete signal loss for my labeled amino acids?
A1: Low or no signal is a frequent issue that can stem from several stages of your sample preparation. The most common culprits include:
-
Sample Loss: Significant loss of analytes can occur during sample cleanup steps like solid-phase extraction (SPE) or due to peptides/amino acids sticking to labware.[1][2][3]
-
Incomplete Derivatization: The labeling reaction may be inefficient, resulting in a low yield of derivatized amino acids that can be detected by the mass spectrometer.[4][]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analytes in the mass spectrometer's source, leading to a weaker signal.[6][7][8]
-
Instrumental Issues: Problems with the mass spectrometer, such as a dirty ion source or incorrect acquisition parameters, can also lead to poor signal.[1]
Q2: How can I determine if my derivatization reaction is incomplete?
A2: To assess the efficiency of your derivatization reaction, you can:
-
Analyze a Standard Mix: Derivatize a known concentration of an amino acid standard mixture under the same conditions as your samples. A low signal for the standards indicates a problem with the reaction itself.
-
Monitor for Un-derivatized Amino Acids: If your chromatography allows, look for the elution of native, un-derivatized amino acids. Their presence suggests the reaction did not go to completion.
-
Vary Reaction Conditions: Systematically alter parameters like reagent concentration, pH, temperature, and incubation time to see if signal intensity improves.[4]
Q3: What are matrix effects and how can I minimize them?
A3: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[7] To mitigate matrix effects:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering matrix components.[9]
-
Use Isotope-Labeled Internal Standards: Stable isotope-labeled internal standards that co-elute with the analyte can help to compensate for matrix effects during quantification.[8][10]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.[8]
-
Optimize Chromatography: Adjusting the chromatographic method to better separate the analytes from matrix components can also be effective.
Troubleshooting Guides
Guide 1: Poor or No Signal Intensity
This guide addresses the issue of unexpectedly low or absent signal for your labeled amino acids.
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | 1. Verify Reagent Quality: Ensure derivatization reagents have not expired and have been stored correctly. For example, AccQ•Tag Ultra Reagent is sensitive to atmospheric moisture.[11][12] 2. Optimize Reaction pH: The pH of the reaction is critical. For AccQ-Tag, the optimal pH is around 8.5.[12] Ensure your sample buffer system achieves this. 3. Check Reaction Time and Temperature: Ensure the incubation time and temperature are optimal for the specific derivatization agent used. For example, AccQ-Tag derivatization involves a 10-minute heating step at 55°C.[11][12] 4. Ensure Proper Mixing: Vortex immediately and thoroughly after adding the derivatization reagent to ensure a complete reaction.[12][13] |
| Sample Loss During Cleanup | 1. Evaluate SPE Protocol: For Solid-Phase Extraction (SPE), ensure the sorbent choice is appropriate for your analytes.[9] Low recovery can result from a mismatch between the sorbent's retention mechanism and the analyte's chemistry.[9] 2. Check SPE Elution Solvent: The elution solvent may not be strong enough to desorb the analytes from the sorbent. Increase the organic percentage or use a stronger eluent.[9][14] 3. Optimize Flow Rates: Loading the sample too quickly can lead to breakthrough, while eluting too slowly can broaden the elution band.[9][15] 4. Minimize Adsorption to Surfaces: Use low-binding tubes and pipette tips to prevent your amino acids from sticking to the labware.[10] |
| Matrix Effects | 1. Assess Matrix Effects: Analyze a post-extraction spiked sample and compare the analyte response to a standard in a clean solvent. A lower response in the matrix indicates ion suppression.[6] 2. Enhance Sample Cleanup: Implement an additional cleanup step, such as a different SPE phase or liquid-liquid extraction, to remove interfering compounds.[8] 3. Use Stable Isotope-Labeled Internal Standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.[8][10] |
| Instrumental Problems | 1. Calibrate the Mass Spectrometer: Ensure the instrument is properly calibrated.[3] 2. Clean the Ion Source: A contaminated ion source can lead to a significant drop in sensitivity. Follow the manufacturer's instructions for cleaning. 3. Verify LC-MS Method Parameters: Double-check that the correct LC gradient, column, and MS acquisition parameters are being used. |
Experimental Protocols & Methodologies
Protocol 1: Amino Acid Derivatization using AccQ•Tag™ Ultra Reagent
This protocol is a generalized procedure based on the Waters AccQ•Tag Ultra Derivatization Kit.[11][12]
-
Reagent Reconstitution: a. Bring the AccQ•Tag Ultra Reagent powder (Vial 2A) and the AccQ•Tag Ultra Reagent Diluent (Vial 2B) to room temperature. b. Add 1.0 mL of the diluent to the reagent powder. c. Vortex for 10-20 seconds and gently warm the vial to ensure the reagent is fully dissolved.
-
Sample Preparation: a. In a low-binding microcentrifuge tube or a well of a 96-well plate, add 10 µL of your sample or standard. b. Add 70 µL of AccQ•Tag Ultra Borate Buffer. c. Vortex briefly to mix.
-
Derivatization Reaction: a. Add 20 µL of the reconstituted AccQ•Tag Ultra Reagent to the sample/buffer mixture. b. Immediately cap and vortex thoroughly for several seconds.[13] c. Let the reaction proceed at room temperature for 1 minute. d. Transfer the vial to a heating block pre-heated to 55°C and incubate for 10 minutes.[11][12]
-
Analysis: a. After heating, the sample is ready for injection into the LC-MS system.
Visualizations
Experimental Workflow: Labeled Amino Acid Sample Preparation
Caption: A typical workflow for preparing labeled amino acids for LC-MS/MS analysis.
Troubleshooting Logic: Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity in labeled amino acid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 3. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. iroatech.com [iroatech.com]
- 11. help.waters.com [help.waters.com]
- 12. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 13. Waters HPLC and Accq-Tag- Serious help! - Chromatography Forum [chromforum.org]
- 14. hawach.com [hawach.com]
- 15. specartridge.com [specartridge.com]
how to reduce variability in metabolic flux analysis results
Welcome to the technical support center for Metabolic Flux Analysis (MFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their MFA results and ensure the generation of accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Metabolic Flux Analysis (MFA)?
Variability in MFA can arise from multiple stages of the experimental and analytical workflow. The most common sources include:
-
Experimental Design: Suboptimal choice of isotopic tracers can lead to poor resolution of specific fluxes.[1][2][3] The experimental setup may not ensure metabolic and isotopic steady state.[1][4]
-
Sample Preparation: Inconsistent cell quenching can lead to ongoing metabolic activity and altered metabolite profiles.[5][6][7] Inefficient or variable metabolite extraction can also introduce significant errors.[6]
-
Analytical Measurements: Inaccurate measurements of mass isotopomer distributions (MIDs) by mass spectrometry or NMR are a primary source of error.[1] This can be due to instrument drift, matrix effects, or improper correction for the natural abundance of stable isotopes.[8][9]
-
Data and Computational Analysis: The use of an incomplete or inaccurate metabolic network model can lead to incorrect flux estimations.[10][11] Additionally, the statistical methods used for flux estimation and confidence interval calculation can impact the results.[1][10]
Q2: How can I ensure my cells have reached a metabolic and isotopic steady state?
Achieving a pseudo-steady state is a critical assumption for many MFA studies.[4][12]
-
Metabolic Steady State: This can be achieved by maintaining constant environmental conditions, such as in a chemostat culture, or by performing experiments during the exponential growth phase in batch cultures where the specific growth rate is constant.[2] It is crucial to ensure that nutrient uptake and product secretion rates are stable over time.
-
Isotopic Steady State: This is reached when the isotopic labeling patterns of intracellular metabolites become stable.[1] The time required to reach this state should be determined empirically through time-course experiments. For mammalian cells, this can take several hours.[13]
Q3: What are the best practices for choosing an isotopic tracer?
The selection of the ¹³C-labeled tracer is a critical step that directly influences the precision of the estimated fluxes.[1][3]
-
Pathway-Specific Tracers: Different tracers provide better resolution for different pathways. For instance, [1,2-¹³C₂]glucose is effective for resolving fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), while uniformly labeled [U-¹³C₆]glucose is often used for broader central carbon metabolism analysis.[1][2] Labeled glutamine is beneficial for studying the TCA cycle.[1][14]
-
Parallel Labeling Experiments: Using two or more parallel cultures with different ¹³C-labeled tracers can significantly improve the precision of flux estimations.[15][16]
-
Computational Design: Software tools can be used to perform in silico experiments to determine the optimal tracer or combination of tracers to achieve the desired flux resolution for a specific metabolic network.[3][17]
Q4: How does the purity of the isotopic tracer affect the results?
The isotopic purity of the tracer substrate is a crucial parameter. It is important to account for the presence of unlabeled or differently labeled forms of the substrate in the tracer material, as this can affect the measured mass isotopomer distributions and lead to inaccurate flux calculations if not properly corrected for in the model.[9]
Troubleshooting Guides
Issue 1: High Variability Between Biological Replicates
High variability between biological replicates is a common issue that can obscure true biological differences.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Ensure uniform cell seeding density, media composition, and incubation conditions (temperature, CO₂, humidity) across all replicates. Monitor cell growth and viability closely. |
| Variable Quenching and Extraction | Standardize the quenching and extraction procedures. Ensure rapid and complete inactivation of metabolism. Use a consistent volume of quenching and extraction solvents for each sample.[5][6][7] |
| Inconsistent Sample Handling | Minimize the time between sample collection and quenching. Process all samples in a randomized order to avoid systematic bias introduced by batch effects.[8] |
| Analytical Instrument Instability | Run quality control (QC) samples (e.g., pooled samples) intermittently throughout the analytical run to monitor for instrument drift in retention time and signal intensity.[8][18] |
Issue 2: Poor Goodness-of-Fit in Flux Estimation
A poor goodness-of-fit, often indicated by a high chi-square (χ²) value, suggests that the model does not adequately explain the experimental data.[1]
| Potential Cause | Troubleshooting Step |
| Incorrect Metabolic Network Model | Review the metabolic network model for missing reactions or incorrect assumptions about reaction reversibility.[10][11] Consider alternative pathways that may be active under your experimental conditions. |
| Inaccurate Measurement of External Rates | Re-verify the measurements of substrate uptake and product secretion rates. These rates are critical constraints for the flux model.[19] |
| Systematic Errors in Labeling Data | Check for errors in the correction for natural isotope abundance.[9] Re-examine the raw mass spectrometry or NMR data for integration errors or interferences. |
| Violation of Steady-State Assumption | Confirm that the cells were in a metabolic and isotopic steady state during the labeling experiment. If not, consider using non-stationary MFA methods.[12] |
Issue 3: Wide Confidence Intervals for Estimated Fluxes
Wide confidence intervals indicate low precision in the estimated flux values.[4]
| Potential Cause | Troubleshooting Step |
| Suboptimal Tracer Selection | The chosen tracer may not provide sufficient labeling information to resolve the flux of interest.[1] Perform computational simulations to identify a more informative tracer or consider parallel labeling experiments.[3][17] |
| Insufficient Number of Labeling Measurements | The number of independent labeling measurements may be too low relative to the number of fluxes being estimated. Increasing the number of measured metabolites or using different analytical techniques (e.g., GC-MS and LC-MS) can help.[2] |
| High Measurement Noise | Improve the precision of the analytical measurements by optimizing the mass spectrometry or NMR methods. Ensure proper sample cleanup to reduce matrix effects.[5] |
| Correlated Fluxes | Some fluxes in the network may be highly correlated, making them difficult to resolve independently. A different experimental design, such as using a different tracer, may be necessary to break this correlation. |
Experimental Protocols
Protocol 1: Rapid Metabolism Quenching and Metabolite Extraction
This protocol describes a common method for quenching metabolism and extracting metabolites from adherent mammalian cells.
-
Preparation: Prepare a quenching solution of ice-cold 0.9% NaCl and an extraction solution of 80% methanol (B129727) pre-chilled to -80°C.
-
Cell Culture: Grow cells in a chemically defined medium to the desired confluency.
-
Isotopic Labeling: Switch the cells to a medium containing the ¹³C-labeled substrate and incubate for a duration sufficient to reach isotopic steady state.[1]
-
Quenching: Aspirate the labeling medium. Immediately wash the cells twice with the ice-cold saline solution to remove extracellular metabolites.[20]
-
Metabolite Extraction: Add the pre-chilled 80% methanol to the cells. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Protein Precipitation: Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube for analysis or storage at -80°C.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]
- 9. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 13. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 18. futurelearn.com [futurelearn.com]
- 19. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quenching methods for the analysis of intracellular metabolites. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Minimizing Background Noise in Mass Spectrometry of Labeled Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise in your mass spectrometry (MS) experiments involving labeled compounds, ensuring high-quality, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in LC-MS analysis of labeled compounds?
A1: Background noise in LC-MS can originate from various sources, broadly categorized as chemical, electronic, and sample-related.[1][2]
-
Chemical Noise: This is often the most significant contributor and includes:
-
Solvents and Reagents: Impurities in solvents, buffers, and additives can introduce background ions.[3][4] Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[5][6]
-
Sample Matrix: Complex biological matrices can introduce a host of interfering compounds, leading to ion suppression or enhancement.[7]
-
Contaminants: Common contaminants include plasticizers (from vials and tubing), detergents, and residues from previous analyses (carryover).[8][9] Using glass vials for samples in organic solvents is recommended to avoid leaching of plasticizers.[9]
-
Solvent Clusters: The formation of solvent clusters can contribute to background noise, especially at lower mass ranges.
-
-
In-Source Fragmentation: Labeled compounds can sometimes fragment within the ion source before reaching the mass analyzer.[10] This phenomenon can create interfering ions and complicate data interpretation.[10][11]
-
Electronic Noise: This is inherent to the electronic components of the mass spectrometer.[1]
Q2: How can I determine if the background noise is affecting my results?
A2: High background noise can negatively impact your data in several ways:
-
Poor Signal-to-Noise (S/N) Ratio: A high baseline noise can make it difficult to distinguish low-abundance analyte peaks from the background.[6][12]
-
Inaccurate Quantification: If the noise level is high and variable, it can interfere with the accurate integration of analyte peaks, leading to unreliable quantitative results.[8]
-
Peak Obscuration: In severe cases, high background noise can completely obscure small peaks.
A good practice is to inject a solvent blank and evaluate the baseline. A high or noisy baseline in the blank indicates a contaminated system or impure solvents.[8]
Troubleshooting Guides
This section provides step-by-step guidance to address specific issues related to background noise.
Issue 1: High Background Noise Across the Entire Mass Spectrum
This is often indicative of a systemic contamination issue.
Troubleshooting Steps:
-
Identify the Source:
-
Solvent Blank Injection: Inject a blank solvent sample. If the noise persists, the contamination is likely from the LC-MS system or the solvents.
-
Systematic Check: Sequentially remove components (e.g., column) from the flow path to isolate the source of contamination.
-
-
System Cleaning:
-
"Steam Cleaning": A common procedure to clean the MS source involves running the system overnight with a high flow of aqueous mobile phase at elevated temperatures.[13]
-
Solvent Line Flush: Flush all LC solvent lines with high-purity, LC-MS grade solvents.
-
-
Solvent and Reagent Quality:
Issue 2: Excessive In-Source Fragmentation of Labeled Compounds
In-source fragmentation can lead to the appearance of unexpected fragment ions, complicating the interpretation of your mass spectra.[10]
Troubleshooting Steps:
-
Optimize Ion Source Parameters: The goal is to use "softer" ionization conditions.[14]
-
Reduce Cone Voltage/Fragmentor Voltage: High cone or fragmentor voltages can induce fragmentation. Gradually decrease these voltages to find an optimal setting that minimizes fragmentation while maintaining good signal intensity.[5][10][14]
-
Lower Source Temperature: Higher source temperatures can cause thermal degradation and fragmentation of labile compounds.[10][14]
-
Adjust Cone Gas Flow: Optimizing the cone gas flow rate can help reduce solvent clusters and some interfering ions.
-
-
Consider Alternative Ionization Techniques: If in-source fragmentation persists with ESI, consider using a softer ionization method like Atmospheric Pressure Chemical Ionization (APCI) if your analyte is amenable.[14]
Experimental Protocols
Protocol 1: Optimizing Cone Voltage to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage that minimizes in-source fragmentation while maximizing the signal of the precursor ion.
Methodology:
-
Prepare a standard solution of your labeled compound at a known concentration.
-
Set up a direct infusion experiment to introduce the standard solution into the mass spectrometer at a constant flow rate.
-
Begin with the instrument's default cone voltage setting.
-
Acquire a full scan mass spectrum.
-
Gradually decrease the cone voltage in discrete steps (e.g., 5-10 V increments).
-
Acquire a mass spectrum at each voltage setting.
-
Monitor the intensity of the precursor ion and any potential fragment ions.
-
Plot the intensity of the precursor ion and fragment ions as a function of the cone voltage.
-
Select the cone voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.
Data Presentation
Table 1: Effect of Cone Gas Flow Rate on Signal-to-Noise (S/N) Ratio
This table summarizes hypothetical data from an experiment to optimize the cone gas flow rate for the analysis of a labeled compound.
| Cone Gas Flow Rate (L/hr) | Analyte Signal Intensity (Counts) | Background Noise (Counts) | Signal-to-Noise (S/N) Ratio |
| 150 | 550,000 | 50,000 | 11 |
| 250 | 620,000 | 35,000 | 17.7 |
| 350 | 680,000 | 20,000 | 34 |
| 450 | 650,000 | 25,000 | 26 |
| 500 | 600,000 | 30,000 | 20 |
As demonstrated in the table, a cone gas flow rate of 350 L/hr resulted in the optimal S/N ratio by significantly reducing the background noise.
Visualizations
Caption: A typical experimental workflow for the analysis of labeled compounds.
References
- 1. massspec.unm.edu [massspec.unm.edu]
- 2. NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 10. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gmi-inc.com [gmi-inc.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: L-Isoleucine-¹³C₆,¹⁵N,d₁₀
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Isoleucine-¹³C₆,¹⁵N,d₁₀. The information provided will help address potential issues related to the isotopic impurity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected isotopic purity of L-Isoleucine-¹³C₆,¹⁵N,d₁₀?
A1: Commercially available L-Isoleucine-¹³C₆,¹⁵N,d₁₀ typically has an isotopic enrichment of 97-99% for each of the labels (¹³C, ¹⁵N, and d₁₀).[1] This means that for each labeled position, 97-99% of the molecules will contain the respective stable isotope. The overall chemical purity is generally ≥98%.[1][2]
Q2: What are the common isotopic impurities in L-Isoleucine-¹³C₆,¹⁵N,d₁₀?
A2: Isotopic impurities arise from the incomplete incorporation of the stable isotopes during synthesis. The most common impurities are molecules with one or more missing heavy isotopes. For L-Isoleucine-¹³C₆,¹⁵N,d₁₀, this would include species such as:
-
¹³C₅¹²C₁-Isoleucine-¹⁵N,d₁₀ (missing one ¹³C)
-
¹³C₆-Isoleucine-¹⁴N,d₁₀ (missing ¹⁵N)
-
¹³C₆-Isoleucine-¹⁵N,d₉ (missing one deuterium)
-
Combinations of the above.
Q3: Why is it important to account for isotopic impurity?
A3: Failing to correct for the natural abundance of isotopes and the isotopic impurity of the tracer can lead to significant distortions in experimental data, potentially resulting in misinterpretation of results, especially in quantitative studies like metabolic flux analysis and quantitative proteomics.[3] Accurate quantification of labeled species requires correcting for these impurities.
Q4: How can I determine the isotopic purity of my L-Isoleucine-¹³C₆,¹⁵N,d₁₀ sample?
A4: The isotopic purity can be determined using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] Mass spectrometry is used to analyze the isotopic distribution of the molecule, while NMR can provide insights into the positions of the labeled atoms.[4]
Q5: Are there software tools available to help correct for isotopic impurities?
A5: Yes, several software tools can correct for both natural isotope abundance and tracer impurity. One such tool is IsoCorrectoR, an R-based tool for correcting MS and MS/MS data.[3]
Troubleshooting Guide
Issue: My mass spectrometry data shows unexpected peaks around my target mass.
-
Possible Cause 1: Isotopic Impurities. The supplied L-Isoleucine-¹³C₆,¹⁵N,d₁₀ is not 100% pure and contains a distribution of isotopologues with fewer than the full complement of heavy isotopes.
-
Solution: Analyze the isotopic cluster of your standard. The peak corresponding to the fully labeled molecule (M+17 for ¹³C₆, ¹⁵N₁, d₁₀ relative to the unlabeled molecule) should be the most abundant. The lower mass peaks in the cluster represent the isotopic impurities. Use software like IsoCorrectoR to correct your experimental data for this distribution.[3]
-
-
Possible Cause 2: In-source Fragmentation. The molecule may be fragmenting in the ion source of the mass spectrometer.
-
Solution: Optimize the ion source parameters, such as the cone voltage or collision energy, to minimize fragmentation.
-
-
Possible Cause 3: Contamination. The unexpected peaks could be from co-eluting contaminants.
-
Solution: Ensure proper chromatographic separation to isolate the L-Isoleucine from other components in the sample.[5] Check for potential sources of contamination in your sample preparation workflow.
-
Issue: The calculated enrichment in my experiment is lower than expected.
-
Possible Cause 1: Inaccurate Isotopic Purity of the Standard. The assumed isotopic purity of the L-Isoleucine-¹³C₆,¹⁵N,d₁₀ may be higher than the actual purity.
-
Solution: Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot of the compound you are using.[6] If necessary, determine the isotopic purity of the standard yourself using high-resolution mass spectrometry.
-
-
Possible Cause 2: Isotopic Exchange. Deuterium (B1214612) atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent.
-
Solution: Prepare samples in deuterated solvents if possible and minimize exposure to protic solvents. Analyze samples promptly after preparation.
-
-
Possible Cause 3: Metabolic Conversion. In biological experiments, the labeled isoleucine may be metabolized, leading to a dilution of the label.
-
Solution: This is a biological phenomenon to be studied. Ensure your experimental design and time points are appropriate to capture the metabolic processes of interest.
-
Quantitative Data Summary
The following table summarizes the theoretical and expected isotopic distribution for L-Isoleucine-¹³C₆,¹⁵N,d₁₀, assuming an isotopic enrichment of 98% for each label.
| Isotopologue | Mass Shift (relative to unlabeled) | Description | Expected Abundance (%) |
| M+17 | +17.106 | ¹³C₆, ¹⁵N₁, ¹⁰H₁₀ | ~84.4 |
| M+16 | +16.099 | Missing one ¹³C | ~1.7 |
| M+16 | +16.103 | Missing one ¹⁵N | ~1.7 |
| M+16 | +16.100 | Missing one ²H | ~1.7 |
| M+15 | +15.093 | Missing two ¹³C | ~0.02 |
| M+15 | +15.097 | Missing one ¹³C and one ¹⁵N | ~0.03 |
| M+15 | +15.094 | Missing one ¹³C and one ²H | ~0.03 |
| M+15 | +15.100 | Missing two ²H | ~0.02 |
| M+15 | +15.097 | Missing one ¹⁵N and one ²H | ~0.03 |
Note: The expected abundances are estimations and can vary between different batches of the product. It is crucial to analyze the specific lot being used for accurate quantification.
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of L-Isoleucine-¹³C₆,¹⁵N,d₁₀ in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.[5]
-
-
Liquid Chromatography (LC) Separation (Optional but Recommended):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). This helps to separate the analyte from any potential impurities.
-
-
Mass Spectrometry Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[7]
-
Acquire data in positive ion mode using electrospray ionization (ESI).
-
Perform a full scan analysis over a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺). For L-Isoleucine-¹³C₆,¹⁵N,d₁₀, the expected monoisotopic mass is approximately 148.18 g/mol .
-
Ensure the mass resolution is sufficient to resolve the isotopic peaks (e.g., >60,000).[3]
-
-
Data Analysis:
-
Extract the mass spectrum for the L-Isoleucine peak.
-
Identify the peak corresponding to the fully labeled species ([¹³C₆¹⁵N₁²H₁₀]H⁺) and the peaks corresponding to the isotopic impurities.
-
Calculate the relative intensity of each isotopic peak to determine the isotopic distribution.
-
Correct for the natural abundance of isotopes in the unlabeled portion of the molecule.
-
Protocol 2: Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve an accurately weighed amount of L-Isoleucine-¹³C₆,¹⁵N,d₁₀ in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 5-10 mg/mL.
-
-
NMR Acquisition:
-
Acquire a ¹³C NMR spectrum. The presence of signals will confirm ¹³C labeling. The high enrichment should result in strong ¹³C-¹³C scalar couplings, leading to complex splitting patterns.
-
Acquire a ¹⁵N NMR spectrum (or a ¹H-¹⁵N HSQC spectrum) to confirm ¹⁵N labeling.
-
Acquire a ²H NMR spectrum to confirm deuterium labeling.
-
-
Data Analysis:
-
Integrate the signals in the respective spectra. While quantitative NMR for isotopic enrichment can be complex, the relative integrals of signals from labeled and any residual unlabeled sites can provide an estimate of purity.
-
The absence of signals at the chemical shifts corresponding to the unlabeled positions is a strong indicator of high isotopic enrichment.
-
Visualizations
Caption: Experimental workflow for assessing isotopic purity.
Caption: Troubleshooting logic for unexpected mass spectrometry peaks.
References
- 1. L-Isoleucine (¹³Câ, 97-99%; Dââ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Isoleucine-13C6,d10,15N | Benchchem [benchchem.com]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. almacgroup.com [almacgroup.com]
Technical Support Center: Preventing Metabolic Scrambling of Labeled Isoleucine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and troubleshoot metabolic scrambling when using isotopically labeled isoleucine in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of labeled isoleucine?
A1: Metabolic scrambling occurs when the stable isotope label from your isoleucine tracer is transferred to other, unintended molecules in the cell. This happens because metabolic pathways are interconnected. For isoleucine, the initial step in its breakdown is a reversible transamination reaction. This process can lead to the transfer of the isotope to other amino acids and their metabolites, which can complicate the interpretation of your experimental results by causing the appearance of unexpected labeled species.[1]
Q2: Why is it important to prevent metabolic scrambling?
Q3: What are the primary causes of labeled isoleucine scrambling?
A3: The primary cause of isoleucine scrambling is the activity of branched-chain amino acid transaminases (BCATs). These enzymes catalyze the reversible transfer of an amino group from isoleucine to an α-keto acid, producing α-keto-β-methylvalerate (the α-keto acid of isoleucine) and another amino acid. If the labeled isoleucine participates in this reaction, the label can be passed on to other molecules, leading to scrambling. Pyruvate (B1213749), a key metabolite in central carbon metabolism, is also a precursor in isoleucine biosynthesis, meaning that labels from other amino acids that can be converted to pyruvate (like alanine) can be scrambled into isoleucine, valine, and leucine (B10760876).
Troubleshooting Guides
Problem 1: My mass spectrometry/NMR data shows the isoleucine label in other amino acids (e.g., leucine, valine, glutamate).
-
Possible Cause: Transaminase activity is causing the transfer of the isotopic label from isoleucine to other amino acids.
-
Solution 1: Use an α-keto acid tracer. Instead of labeled L-isoleucine, use its corresponding α-keto acid, α-keto-β-methylvalerate. This bypasses the initial transamination step, which is a major source of scrambling.
-
Solution 2: Supplement with unlabeled amino acids. Add an excess of unlabeled leucine and valine to your culture medium along with the labeled isoleucine. This can help to drive the metabolic equilibrium towards the synthesis of these amino acids from the unlabeled pool, reducing the likelihood of your isoleucine label being incorporated into them. For example, in mammalian cell culture, adding 400 mg/L of unlabeled leucine can help prevent the scrambling of α-keto-isovalerate into leucine.[2]
-
Solution 3: Use a cell-free protein synthesis system. These systems have significantly reduced metabolic activity compared to live cells, which can minimize the extent of scrambling.
Problem 2: The isotopic enrichment in my target metabolites is lower than expected.
-
Possible Cause 1: Isotope dilution from unlabeled sources in the medium. Standard fetal bovine serum (FBS) contains unlabeled amino acids.
-
Solution 1: Use dialyzed fetal bovine serum (dFBS) in your culture medium. Dialysis removes small molecules like amino acids, reducing the pool of unlabeled precursors.
-
Possible Cause 2: The cells were not at an isotopic steady state when harvested.
-
Solution 2: Ensure that your cells have been cultured in the labeling medium for a sufficient duration to reach isotopic steady state. This can be verified by analyzing metabolite labeling patterns at different time points to confirm that the isotopic enrichment in key metabolites is no longer changing.
-
Possible Cause 3: Insufficient incorporation of the tracer.
-
Solution 3: For protein labeling experiments, ensure cells have undergone at least 5-6 doublings in the labeling medium to achieve >99% incorporation.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to isoleucine labeling experiments.
Table 1: Labeling Efficiency of 13C-Isoleucine in Different Systems
| System | Labeling Method | Reported Efficiency | Reference |
| Mammalian Cells (HEK293) | Supplementation with 13C-γ2-Ile | Near 100% | [3] |
| E. coli | Amino acid selective 13C labeling | >80% for Ile |
Table 2: Comparison of Tracers for Studying Isoleucine Metabolism
| Tracer | Advantages | Disadvantages |
| [U-13C]Isoleucine | Commercially available; traces the entire carbon backbone. | Prone to scrambling via transamination. |
| α-keto-β-methylvalerate | Bypasses the initial transamination step, reducing scrambling. | May be more expensive or less readily available. |
| [3-13C, 4,4,4-2H3] 2-ketobutyrate | Allows for selective labeling of the isoleucine methylene (B1212753) group. | Provides information on a specific part of the molecule only. |
Experimental Protocols
Protocol 1: General Protocol for 13C-Isoleucine Labeling in Mammalian Cells
-
Cell Seeding: Seed mammalian cells in a 6-well plate at a density that will allow them to reach approximately 80% confluency at the time of harvest.
-
Media Preparation: Prepare labeling medium by supplementing basal medium (e.g., DMEM) with your desired concentration of [U-13C]Isoleucine and 10% dialyzed fetal bovine serum (dFBS).
-
Labeling: When cells reach the desired confluency, aspirate the growth medium and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a sufficient time to approach isotopic steady state. This is typically 24-48 hours for many metabolic pathways in mammalian cells.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
Analysis: Analyze the isotopic enrichment of isoleucine and other target metabolites using mass spectrometry or NMR.
Protocol 2: Protocol to Minimize Isoleucine Scrambling
-
Modification to Media Preparation: In addition to the [U-13C]Isoleucine, supplement the labeling medium with a high concentration of unlabeled leucine and valine (e.g., 2-4 mM each).
-
Alternative Tracer: As an alternative to labeled isoleucine, use an equivalent molar concentration of labeled α-keto-β-methylvalerate.
Visualizations
Caption: Isoleucine catabolic pathway highlighting the reversible transamination step as the primary point of metabolic scrambling.
Caption: A typical experimental workflow for a stable isotope tracing experiment using labeled isoleucine.
Caption: A decision-making diagram for troubleshooting metabolic scrambling of labeled isoleucine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01320K [pubs.rsc.org]
- 3. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Isoleucine-¹³C₆,¹⁵N,d₁₀
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for L-Isoleucine-¹³C₆,¹⁵N,d₁₀ in Nuclear Magnetic Resonance (NMR) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using L-Isoleucine-¹³C₆,¹⁵N,d₁₀ for protein NMR studies?
Using L-Isoleucine that is uniformly labeled with ¹³C and ¹⁵N, and fully deuterated (d₁₀), offers significant advantages, particularly for structural and dynamic studies of large proteins (>20 kDa).[1][2][3] The key benefits include:
-
Reduced Spectral Complexity: Isotopic labeling allows for the use of powerful multi-dimensional, triple-resonance NMR experiments (e.g., HNCA, HNCO) that correlate backbone and side-chain atoms, which is essential for assigning chemical shifts in complex spectra.[4][]
-
Improved Resolution and Signal-to-Noise: Deuteration of non-exchangeable protons dramatically reduces ¹H-¹H dipolar spin relaxation pathways, which are a major cause of line broadening in larger molecules.[2][3][6] This results in sharper resonance lines, improved resolution, and a significant enhancement in signal-to-noise.[4][7]
-
Access to Methyl-TROSY Experiments: The isoleucine methyl groups are excellent probes for studying protein structure and dynamics, especially in the hydrophobic core.[1][7] The combination of deuteration and ¹³C-labeling is critical for Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, which enable the study of very high molecular weight systems.[2][8]
Q2: How does the high level of deuteration (d₁₀) in this isoleucine isotopologue impact the NMR signal?
Deuteration is a powerful strategy to overcome the challenges associated with NMR studies of larger macromolecules.[1] Replacing protons with deuterons, which have a much smaller gyromagnetic ratio, effectively minimizes their contribution to dipolar relaxation.[6] This leads to longer transverse relaxation times (T₂) for the remaining protons and attached ¹³C nuclei, resulting in narrower linewidths and improved S/N.[4][6] However, this advantage comes with a trade-off: the substitution of protons with deuterons removes the primary source for Nuclear Overhauser Effect (NOE)-based distance restraints, which are crucial for high-resolution structure determination.[4]
Q3: What is the typical isotopic enrichment for L-Isoleucine-¹³C₆,¹⁵N,d₁₀, and how does it affect my spectra?
Commercially available L-Isoleucine-¹³C₆,¹⁵N,d₁₀ typically has an isotopic enrichment of 97-99%.[9][10] It is important to understand that this percentage refers to the probability of an isotope being present at each specific atomic position, not the percentage of molecules that are perfectly and fully labeled.[9] For example, at 99% enrichment for ¹³C, approximately 94% of the molecules will contain six ¹³C atoms, while about 6% will contain five.[9]
This high but incomplete level of deuteration can result in a mixture of isotopomers (e.g., -CH₃, -CH₂D, -CHD₂). The presence of these different species can cause peaks in the spectrum to appear asymmetric due to the small one-bond deuterium (B1214612) isotope shifts on both ¹³C (approx. -0.3 ppm per deuterium) and ¹H (approx. -0.02 ppm per deuterium).[4]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
Problem: I am observing a very low signal-to-noise (S/N) ratio in my NMR experiment for a protein labeled with L-Isoleucine-¹³C₆,¹⁵N,d₁₀. What are the common causes and solutions?
A low S/N ratio is a common issue that can often be resolved by systematically evaluating and optimizing sample conditions and experimental parameters. The following guide provides a structured approach to troubleshooting.
Sample Preparation and Handling
The quality of the NMR sample is the most critical factor for achieving a good signal. Improper sample preparation can lead to significant signal loss and line broadening.
Experimental Protocol: Preparing the NMR Sample
-
Protein Purification & Labeling: Express the protein in a minimal medium (e.g., M9) prepared with D₂O. Supplement the medium with ¹⁵NH₄Cl as the nitrogen source, deuterated glucose (e.g., D-Glucose-d₇) as the carbon source, and the labeled L-Isoleucine-¹³C₆,¹⁵N,d₁₀.[7][11]
-
Buffer Exchange: After purification, exchange the protein into a D₂O-based NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM DTT, pH 7.5).[11] This ensures a stable deuterium lock signal and minimizes the residual H₂O peak.
-
Concentration: Concentrate the sample to the desired level (see Table 1). Be cautious of aggregation at very high concentrations, which can broaden signals.
-
Filtration: Filter the final sample through a 0.22 µm filter to remove any particulate matter.
-
NMR Tube: Transfer the recommended volume of the sample into a high-quality, clean NMR tube to ensure optimal shimming and performance.[12]
| Parameter | Recommended Value | Notes |
| Protein Concentration | 0.1 - 0.5 mM | Higher concentration generally improves S/N, but watch for aggregation.[11] For 2D experiments, 15-25 mg of total sample is a good starting point.[12] |
| Solvent | 99.9% D₂O | Minimizes the residual solvent signal. For perdeuterated samples, a D₂O buffer is essential.[11] |
| Buffer | 10-50 mM Phosphate/HEPES | Use a buffer with a pKa near the desired experimental pH. |
| pH | 6.0 - 7.5 | Optimize for protein stability and to minimize exchange with amide protons. |
| Additives | 1-2 mM DTT (deuterated) | Include reducing agents if necessary to prevent oxidation. |
| Sample Volume | ~0.6 mL (for 5 mm tube) | Using a consistent and correct volume minimizes difficulties with shimming.[12] |
Optimization of NMR Acquisition Parameters
Incorrectly set acquisition parameters can severely compromise signal intensity. For ¹³C experiments, it is crucial to consider the typically long relaxation times.
| Parameter | Guideline | Optimization Strategy |
| Number of Scans (NS) | As needed | The S/N ratio increases with the square root of NS. Doubling the S/N requires quadrupling the experiment time. |
| Recycle Delay (D1) | 1.5 - 2.0 s | For ¹³C, T₁ values can be very long. A short D1 will saturate signals. An optimized value of 2.0 s has been shown to be effective in balancing signal intensity and experiment time.[13] |
| Acquisition Time (AQ) | 1.0 - 1.5 s | Longer AQ provides better resolution for sharp signals. An optimized value of 1.0 s is a good starting point.[13] |
| Pulse Angle (P1) | 30° | Using a smaller flip angle (e.g., 30°) instead of 90° allows for shorter recycle delays (D1) without causing as much saturation, improving overall S/N per unit time.[13] |
NMR Hardware and Setup
-
Probe Tuning: Ensure the NMR probe is correctly tuned and matched for the ¹H, ¹³C, and ¹⁵N frequencies before starting the experiment. An untuned probe will result in significant power loss and poor signal.
-
Use of Cryoprobes: If available, using a cryogenic probe provides a substantial boost in signal-to-noise (typically 3-4 fold) compared to a room temperature probe and is highly recommended for dilute or challenging samples.[9]
-
Shimming: Carefully shim the magnetic field on your sample to achieve the narrowest possible linewidths. Poor shimming is a common cause of broad lines and low peak height.[14]
Choice of NMR Experiment
For large, deuterated proteins, standard NMR experiments may not be optimal.
-
TROSY-based Experiments: For proteins >25 kDa, Transverse Relaxation-Optimized Spectroscopy (TROSY) is essential.[2] Experiments like the ¹H-¹³C HSQC or HMQC should be TROSY-based (e.g., Methyl-TROSY) to mitigate the effects of fast transverse relaxation, which preserves signal and narrows lines for large molecules.[8]
-
¹³C Direct Detection: Experiments that directly detect ¹³C magnetization can offer up to a four-fold improvement in S/N compared to ¹⁵N-detected experiments under similar conditions, making them a sensitive option.[15]
References
- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Improved strategy for isoleucine 1H/13C methyl labeling in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ckisotopes.com [ckisotopes.com]
- 10. L-Isoleucine (¹³Câ, 97-99%; Dââ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 15. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Labeling in SILAC Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to incomplete labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. Accurate quantification is critical for reliable proteomic data, and incomplete labeling can significantly impact results.
Frequently Asked Questions (FAQs)
Q1: What is incomplete SILAC labeling and why is it a problem?
A1: Incomplete SILAC labeling occurs when the proteins within the "heavy" labeled cell population have not fully incorporated the heavy stable isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine).[1][2] This results in a mixture of light, partially labeled, and fully labeled peptides after protein digestion.[1] The primary consequence of incomplete labeling is the inaccurate quantification of protein abundance, leading to an underestimation of protein upregulation and an overestimation of protein downregulation.[1][3] This is because the unlabeled "light" peptides from the heavy sample contribute to the signal of the light sample, skewing the heavy-to-light ratios.[2] For accurate results, a labeling efficiency of at least 97% is recommended.[2]
Q2: What are the most common causes of incomplete SILAC labeling?
A2: Several factors can lead to incomplete labeling in SILAC experiments:
-
Insufficient Cell Doublings: Cells require an adequate number of cell divisions (typically at least five to six) in the heavy SILAC medium to dilute the pre-existing "light" amino acids and ensure full incorporation of the "heavy" amino acids.[1][4]
-
Amino Acid Conversion: Some cell lines can metabolically convert one amino acid into another.[1] A common issue is the conversion of heavy arginine to heavy proline.[2][3][5] This can dilute the heavy label and lead to inaccurate quantification of proline-containing peptides.[5]
-
Contamination with Light Amino Acids: The presence of unlabeled ("light") amino acids in the cell culture medium can compete with the heavy amino acids for incorporation into newly synthesized proteins.[1] A primary source of this contamination is the use of non-dialyzed fetal bovine serum (FBS), which contains free amino acids.[1][6]
-
Incorrect Media Formulation: Errors in preparing the SILAC medium, such as the unintentional inclusion of light amino acids, can prevent complete labeling.[1]
-
Cell Line-Specific Characteristics: Some cell lines, particularly primary cells or slow-growing cells, may be more challenging to label to completion.[3][6]
Q3: How can I check the incorporation efficiency of the stable isotope-labeled amino acids?
A3: Before starting a large-scale SILAC experiment, it is crucial to determine the labeling efficiency. This can be achieved by conducting a small-scale pilot experiment:
-
Culture a small population of your cells in the "heavy" SILAC medium for at least five cell doublings.[2]
-
Harvest a small aliquot of the "heavy" labeled cells.[1]
-
Lyse the cells and digest the proteins using trypsin.[2]
-
Analyze the mass spectrometry data to determine the ratio of heavy to light peptides for several abundant proteins.[1] The labeling efficiency can be calculated using the following formula:
Efficiency (%) = (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%[2]
An incorporation efficiency of over 97% is considered optimal for quantitative experiments.[2]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency (<97%) Detected in Pilot Experiment
Symptoms:
-
Mass spectrometry analysis of the "heavy" labeled sample shows a significant "light" peak for multiple peptides.[1]
-
Calculated labeling efficiency is below the recommended 97%.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium. For slower-growing cell lines, a longer culture period may be necessary.[1][4] |
| Contamination from Serum | Use dialyzed fetal bovine serum (FBS) to minimize the presence of free, unlabeled amino acids in the culture medium.[1][6] |
| Incorrect Media Formulation | Double-check the formulation of your SILAC medium to confirm it completely lacks the light versions of the labeling amino acids.[1] |
| Amino Acid Conversion (Arginine to Proline) | If you suspect arginine-to-proline conversion, consider adding unlabeled proline to the "heavy" medium to inhibit the conversion pathway.[7][8] Alternatively, use a cell line known to have low arginase activity or a SILAC kit that provides labeled proline.[1] |
Issue 2: Inaccurate Protein Ratios and Compressed Ratios in Main Experiment
Symptoms:
-
Known protein ratios are not accurately reflected in the SILAC data.
-
The distribution of protein ratios is compressed towards 1:1.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Labeling | This is a primary cause of compressed ratios.[1] Re-evaluate your labeling protocol based on the troubleshooting steps in Issue 1. Perform a label-swap replicate, where the "heavy" and "light" labels are reversed for the experimental conditions, to help correct for systematic errors.[3][9] |
| Inaccurate Protein Quantification and Mixing | Ensure accurate protein concentration determination for both the "light" and "heavy" lysates before mixing.[2] Use a reliable protein quantification assay. Mix the lysates in a precise 1:1 ratio for the control condition. |
| Arginine-to-Proline Conversion | This metabolic conversion can lead to an underestimation of heavy, proline-containing peptides.[5] Address this by adding unlabeled proline to the medium or using software tools that can account for this conversion during data analysis.[3][8] |
Experimental Protocols
Protocol 1: Assessing SILAC Labeling Efficiency
-
Cell Culture: Culture a small population of cells in "heavy" SILAC medium for a minimum of five cell doublings to ensure maximal incorporation of the heavy amino acids.[2]
-
Cell Lysis: Harvest the "heavy" labeled cells and lyse them using a lysis buffer compatible with downstream protein digestion and mass spectrometry (e.g., RIPA buffer).
-
Protein Digestion:
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture on a high-resolution mass spectrometer.[1]
-
Data Analysis:
-
Search the mass spectrometry data against a relevant protein database using software such as MaxQuant or PEAKS Studio.[3][11]
-
Extract the ion chromatograms for several abundant peptides and determine the intensities of the "heavy" and "light" isotopic peaks.[1]
-
Calculate the labeling efficiency as described in FAQ 3.
-
Visualizations
Caption: General workflow for a SILAC experiment.
Caption: Troubleshooting incomplete SILAC labeling.
Caption: Arginine-to-proline metabolic conversion pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Researcher's Guide to Validating Protein Turnover Rates Measured with Labeled Isoleucine
For researchers, scientists, and professionals in drug development, accurately measuring protein turnover is crucial for understanding cellular regulation, disease progression, and therapeutic efficacy. This guide provides an objective comparison of using stable isotope-labeled isoleucine to measure protein turnover rates against other common methods, supported by experimental insights and data presentation.
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process that maintains cellular homeostasis.[1] Measuring the rates of these processes provides a dynamic view of the proteome, which is often more informative than static protein abundance measurements. Stable isotope labeling, coupled with mass spectrometry, has become a powerful technique for these dynamic studies.[2][3] Among the various labeled amino acids used, isoleucine presents a viable option, though its validation against more established tracers is essential for robust experimental design.
Comparison of Methods for Measuring Protein Turnover
Stable isotope labeling for protein turnover studies can be achieved through various precursors, each with its own set of advantages and limitations. The primary methods involve the administration of labeled essential amino acids, such as leucine, valine, or isoleucine, or the use of heavy water (²H₂O).[3][4][5][6] The choice of tracer can significantly impact the experimental workflow and data interpretation.
| Method | Principle | Advantages | Disadvantages & Limitations | Key Applications |
| Labeled Isoleucine | An essential amino acid, its incorporation directly reflects de novo protein synthesis without the confounding factor of endogenous synthesis.[6] | - Essential amino acid, preventing dilution from de novo synthesis.[6]- Can be used in whole-animal studies through dietary administration. | - Potential for metabolic scrambling.[7]- Isobaric with leucine, which can complicate mass spectrometry analysis.[6]- Lower natural abundance compared to leucine. | - In vivo turnover studies in animal models.- Cell culture experiments where specific essential amino acid metabolism is of interest. |
| Labeled Leucine | A widely used essential amino acid for turnover studies, often administered via continuous infusion or as part of a labeled diet.[4][8][9] | - High abundance in most proteomes.[6]- Well-established protocols and extensive literature for comparison.[8][9] | - Can be metabolized into other compounds, potentially complicating precursor pool analysis. | - Gold standard for in vivo muscle protein synthesis studies.[10]- Broadly used in human and animal metabolic research.[9] |
| Dynamic SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Cells are switched from "light" to "heavy" media containing labeled lysine (B10760008) and/or arginine. The rate of incorporation of heavy amino acids and the disappearance of light amino acids are measured over time.[8] | - High accuracy for proteome-wide turnover measurements in vitro.[8]- Allows for the simultaneous measurement of synthesis and degradation.[8] | - Primarily limited to in vitro cell culture.- Incomplete labeling and amino acid recycling can affect accuracy.[2][8] | - Proteome-wide turnover analysis in cultured cells.- Studying the effect of perturbations (e.g., drug treatment) on protein dynamics. |
| Heavy Water (²H₂O) Labeling | Animals are given drinking water enriched with ²H₂O. Deuterium is incorporated into non-essential amino acids during their synthesis and subsequently into proteins.[5] | - Simple, cost-effective, and minimally invasive labeling method for in vivo studies.[1][5]- Precursor enrichment is easily measured from body fluids.[5] | - Generates complex isotope patterns that require specialized data analysis software.[5][11][12]- Slower label incorporation compared to amino acid tracers. | - Long-term in vivo turnover studies in animal models.- Large-scale analysis of proteome dynamics.[13] |
Experimental Protocols
A robust protocol is critical for obtaining reliable protein turnover data. Below is a generalized workflow for an in vivo study using labeled isoleucine, which can be adapted for other tracers and experimental systems.
Protocol: In Vivo Protein Turnover Measurement with Labeled Isoleucine
-
Animal Acclimation and Diet:
-
House animals (e.g., mice) in individual cages and acclimate them to a powdered diet for one week.
-
Provide a specialized diet containing a precise amount of stable isotope-labeled isoleucine (e.g., ¹³C₆-Isoleucine). The diet should be the sole food source.
-
-
Labeling Time Course:
-
Administer the labeled diet for various durations (e.g., 0, 3, 7, 14, and 21 days) to create a time course of isotope incorporation.
-
Ensure ad libitum access to the diet and water. Monitor animal weight and food intake to ensure steady-state conditions.[14]
-
-
Sample Collection and Preparation:
-
At each time point, euthanize a cohort of animals.
-
Rapidly dissect tissues of interest (e.g., liver, muscle), flash-freeze them in liquid nitrogen, and store them at -80°C.
-
Homogenize the tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Perform protein extraction and quantification (e.g., BCA assay).
-
-
Protein Digestion:
-
Take a standardized amount of protein from each sample.
-
Perform in-solution or in-gel digestion using a protease like trypsin. This involves reduction of disulfide bonds (with DTT), alkylation of cysteines (with iodoacetamide), and overnight digestion with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify and quantify peptides. Targeted approaches like selected reaction monitoring (SRM) can be used for higher sensitivity quantification of specific proteins.[3]
-
-
Data Analysis and Turnover Rate Calculation:
-
Use specialized software to identify peptides and proteins and to determine the ratio of labeled ("heavy") to unlabeled ("light") peptides for each protein at each time point.
-
The fractional synthesis rate (FSR) or turnover rate (k) for each protein is calculated by fitting the isotope incorporation data to an exponential rise to maximum model: Fraction Labeled = 1 - e^(-kt) where k is the turnover rate constant and t is the labeling time.
-
Protein half-life (t₁/₂) can then be calculated as: t₁/₂ = ln(2) / k
-
Visualizing Workflows and Pathways
Understanding the experimental process and the underlying biological pathways is facilitated by clear diagrams.
Caption: Experimental workflow for in vivo protein turnover analysis.
Protein turnover is tightly regulated by complex signaling networks. Protein synthesis is largely controlled by the mTOR pathway, while degradation is primarily managed by the ubiquitin-proteasome system.
Caption: Simplified mTOR signaling pathway for protein synthesis.
References
- 1. mbexc.de [mbexc.de]
- 2. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. Mitochondrial protein turnover: methods to measure turnover rates on a large scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liverpool.ac.uk [liverpool.ac.uk]
- 7. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Software Tool for Visualization and Validation of Protein Turnover Rates Using Heavy Water Metabolic Labeling and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 16. A mass spectrometry workflow for measuring protein turnover rates in vivo | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Isotopic Tracers for Isoleucine Metabolism: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise tracking of metabolic pathways is paramount. Stable isotope-labeled compounds are indispensable tools in this endeavor, offering unparalleled insights into the dynamics of cellular processes. This guide provides an objective comparison of L-Isoleucine-13C6,15N,d10 with other common isotopic tracers for isoleucine, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tracer for your research needs.
Isoleucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis, energy homeostasis, and nutrient-sensitive signaling pathways. Dysregulation of isoleucine metabolism has been implicated in various metabolic diseases, including insulin (B600854) resistance and type 2 diabetes. Isotopic tracers for isoleucine enable researchers to quantitatively trace its metabolic fate, providing a dynamic view of its catabolism and incorporation into various biomolecules.
Comparison of Isoleucine Isotopic Tracers
The choice of an isotopic tracer is a critical decision in experimental design, as it dictates the specific metabolic questions that can be addressed. Tracers can be designed to follow the carbon backbone, the nitrogen moiety, or hydrogen atoms through various biochemical reactions. This compound is a multi-labeled tracer that offers comprehensive tracking capabilities. Below is a comparative overview of commonly used isoleucine tracers.
| Tracer | Key Features & Applications | Advantages | Limitations |
| This compound | Fully labeled with stable isotopes of carbon, nitrogen, and deuterium (B1214612). Ideal for comprehensive metabolic flux analysis (MFA), protein synthesis and turnover studies, and distinguishing tracer-derived molecules from endogenous pools with high confidence.[1] | - Provides maximal mass shift, facilitating unambiguous detection by mass spectrometry.- Allows for simultaneous tracing of the carbon skeleton, nitrogen, and hydrogen atoms.- Deuterium labeling can enhance spectral resolution in NMR studies.[1] | - Higher cost compared to single-isotope labeled tracers.- Potential for kinetic isotope effects due to deuterium labeling, which may influence reaction rates. |
| [U-13C6]-Isoleucine | Uniformly labeled with 13C. A conventional choice for tracing the carbon backbone of isoleucine through catabolic pathways, such as the TCA cycle.[2] | - Well-established and widely used, with extensive literature support.- Provides clear tracking of carbon flux into downstream metabolites.[2] | - Does not provide information on the fate of the nitrogen atom.- Mass shift may be less distinct than multi-labeled tracers in complex biological matrices. |
| L-Isoleucine-15N | Labeled with 15N at the amino group. Primarily used to study nitrogen metabolism, including transamination reactions and nitrogen incorporation into other biomolecules.[3] | - Specifically tracks the fate of the amino group.- Cost-effective for studies focused solely on nitrogen metabolism. | - Provides no information on the carbon skeleton's metabolism.- Limited utility for comprehensive metabolic flux analysis. |
| L-Isoleucine-d10 | Labeled with deuterium. Can be used to trace the isoleucine molecule and may offer advantages in certain NMR applications. | - Deuterium labeling can be a useful alternative or complement to 13C and 15N labeling. | - Potential for significant kinetic isotope effects.- Analysis can be more complex due to potential H/D exchange. |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are key methodologies for conducting stable isotope tracing experiments with isoleucine in cell culture.
Cell Culture and Labeling
A general workflow for a stable isotope tracing experiment involves several key steps, from initial cell culture to final data analysis.
Materials:
-
Base medium deficient in isoleucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Isotopically labeled L-Isoleucine (e.g., this compound)
-
Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Medium Preparation: Reconstitute the isoleucine-free base medium according to the manufacturer's instructions. Supplement with dFBS to the desired final concentration. The use of dialyzed FBS is crucial to minimize the presence of unlabeled isoleucine that would dilute the isotopic enrichment.[4]
-
Tracer Addition: Prepare a sterile stock solution of the isoleucine tracer. Add the tracer to the supplemented base medium to achieve the final desired concentration.
-
Cell Seeding and Adaptation: Seed cells in culture plates and allow them to adhere and grow in standard complete medium. If necessary, adapt cells to the dFBS-containing medium.
-
Labeling: Once cells reach the desired confluency, replace the standard medium with the prepared labeling medium. The duration of labeling should be sufficient to achieve isotopic steady state for the pathway of interest.[4]
Metabolite Extraction
This protocol is designed for the extraction of polar metabolites from cultured cells for subsequent LC-MS analysis.
Materials:
-
Ice-cold 80% methanol (B129727)
-
Ice-cold saline solution
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Washing: Place the culture plate on dry ice and wash the cells with ice-cold saline solution to remove extracellular metabolites.[2]
-
Extraction: Immediately add 1 mL of -80°C 80% methanol to each well.[2]
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[2]
-
Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.
LC-MS/MS Analysis for Targeted Metabolomics
This is a general protocol for the analysis of isoleucine and its downstream metabolites using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.
Procedure:
-
Chromatography: Separate metabolites using a HILIC column.[2]
-
Mass Spectrometry: Analyze samples using a high-resolution mass spectrometer operating in full scan mode to detect all possible labeled species (isotopologues).
-
Data Acquisition: Collect data for mass isotopologue distributions (MIDs) for isoleucine and its downstream catabolites.
Signaling Pathways and Metabolic Networks
Isoleucine metabolism is intricately linked to key cellular signaling pathways that regulate cell growth, proliferation, and metabolism.
Isoleucine and the mTOR Signaling Pathway
Isoleucine, along with other BCAAs, is a potent activator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis.[5]
Isoleucine Catabolism and Entry into the TCA Cycle
The catabolism of isoleucine generates acetyl-CoA and propionyl-CoA, which can then enter the Tricarboxylic Acid (TCA) cycle for energy production or be used for biosynthesis.[2]
Conclusion
The selection of an appropriate isotopic tracer for isoleucine is dependent on the specific research question. For comprehensive metabolic flux analysis and studies requiring the simultaneous tracking of carbon, nitrogen, and hydrogen, This compound offers significant advantages due to its high level of isotopic enrichment and the wealth of information it can provide. However, for more focused studies on carbon or nitrogen metabolism, uniformly 13C-labeled or 15N-labeled isoleucine, respectively, represent viable and more cost-effective alternatives. By carefully considering the experimental goals and employing rigorous and detailed protocols, researchers can effectively utilize these powerful tools to unravel the complexities of isoleucine metabolism in health and disease.
References
- 1. A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Blood 15N:13C Enrichment Ratios Are Proportional to the Ingested Quantity of Protein with the Dual-Tracer Approach for Determining Amino Acid Bioavailability in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
accuracy of metabolic flux analysis with multi-labeled amino acids
A Comparative Guide to Achieving High-Accuracy Metabolic Flux Analysis Using Multi-Labeled Amino Acids
For researchers, scientists, and drug development professionals, understanding the intricate network of cellular metabolism is paramount for advancements in biotechnology and medicine. Metabolic Flux Analysis (MFA), particularly when utilizing stable isotope tracers like Carbon-13 (¹³C), stands as the gold standard for quantifying the rates of metabolic reactions within a living cell.[1][2] The accuracy of these measurements is critically dependent on the experimental design, including the choice of isotopic tracer and the analytical methods employed.
This guide provides an objective comparison of strategies to achieve high-accuracy MFA, with a focus on the central role of analyzing labeling patterns in proteinogenic amino acids. While ¹³C-labeled glucose and glutamine are the most common primary tracers, the resulting isotopic distributions in amino acids are the key readouts that inform intracellular flux calculations.[3][4] We will explore how different labeling strategies, including the use of multi-labeled substrates, impact the precision of flux estimates.
The Central Role of Amino Acids in ¹³C-MFA
Proteinogenic amino acids are powerful reporters of the state of central carbon metabolism. Their carbon backbones are synthesized from various key intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. When cells are cultured with a ¹³C-labeled substrate, the isotopic label is incorporated into these precursor metabolites and subsequently into the amino acids. By measuring the mass isotopomer distributions (MIDs) in these amino acids, typically after protein hydrolysis and analysis by Gas Chromatography-Mass Spectrometry (GC-MS), we can infer the labeling patterns of their precursors and thereby resolve the fluxes through the central metabolic pathways.[3][5]
Comparing Tracer Strategies for High-Accuracy Flux Analysis
The precision of calculated metabolic fluxes is highly sensitive to the choice of ¹³C tracer.[6] Different tracers provide distinct labeling patterns that offer better resolution for specific pathways. The use of multi-labeled substrates, either as mixtures or in parallel experiments, has been shown to significantly enhance the accuracy and resolving power of MFA.
Data Presentation: Quantitative Comparison of Tracer Performance
The following table summarizes the performance of various ¹³C tracer strategies, focusing on their ability to precisely determine fluxes in key metabolic pathways. The data is synthesized from studies that computationally and experimentally evaluated different tracers in mammalian and microbial cells.[6][7]
| Tracer Strategy | Target Pathway(s) | Relative Flux Precision Score (Higher is Better) | Key Findings & Recommendations |
| Single Tracers | |||
| 80% [1-¹³C]glucose + 20% [U-¹³C]glucose | General Central Carbon Metabolism | 1.0 (Baseline) | A widely used mixture, but often outperformed by other strategies.[7] |
| 100% [1-¹³C]glucose | Glycolysis, PPP | ~2.5 | Provides good resolution for the PPP, but is outperformed by doubly labeled tracers.[6] |
| 100% [U-¹³C₆]glucose | General Central Carbon Metabolism | ~4.0 | Provides general labeling but may not resolve specific pathway splits with high precision. |
| 100% [1,2-¹³C₂]glucose | Glycolysis, PPP | ~15.0 | Identified as an optimal single tracer for upper metabolism (Glycolysis and PPP).[6][7] |
| 100% [1,6-¹³C₂]glucose | TCA Cycle, Anaplerosis | ~16.0 | An optimal single tracer, particularly effective for overall network precision.[7] |
| 100% [U-¹³C₅]glutamine | TCA Cycle | High (Pathway Specific) | The preferred tracer for resolving fluxes around the TCA cycle, especially when glutamine is a major carbon source.[6] |
| Parallel Labeling | |||
| [1,2-¹³C₂]glucose & [U-¹³C₅]glutamine | Full Central Carbon Metabolism | High (Synergistic) | Performing separate experiments with these tracers and combining the data is highly advantageous for resolving both glycolytic/PPP and TCA cycle fluxes.[8] |
| [1,2-¹³C₂]glucose & [1,6-¹³C₂]glucose | Full Central Carbon Metabolism | ~20.0 | This parallel labeling approach offers dramatic improvements in flux precision across the entire central carbon network, representing one of the most powerful strategies.[7] |
Experimental Protocols
Achieving accurate and reproducible MFA data requires meticulous attention to experimental detail. Below is a generalized protocol for a typical ¹³C-MFA experiment involving the analysis of proteinogenic amino acids.
Key Experiment: ¹³C Steady-State Labeling and Amino Acid Analysis
Objective: To quantify intracellular metabolic fluxes by measuring the isotopic enrichment in protein-bound amino acids from cells cultured with a ¹³C-labeled substrate.
Methodology:
-
Cell Culture and Isotope Labeling:
-
Culture cells in a chemically defined medium to ensure known substrate compositions.
-
Perform parallel cultures for different tracer experiments (e.g., one with [1,2-¹³C₂]glucose and another with [U-¹³C₅]glutamine).[8]
-
Grow cells for a sufficient number of generations in the presence of the ¹³C-labeled substrate to ensure metabolic and isotopic steady state.[9] This is critical for the validity of the flux calculations.
-
Monitor cell growth and substrate/product concentrations in the medium to determine uptake and secretion rates, which are required constraints for the flux model.
-
-
Cell Harvesting and Quenching:
-
Rapidly harvest cells from the culture.
-
Immediately quench metabolic activity to prevent further enzymatic reactions. This is typically done by washing the cells with a cold saline solution or by using a cold methanol-based quenching solution.
-
-
Protein Hydrolysis:
-
Lyse the cells and precipitate the protein fraction.
-
Hydrolyze the protein pellet to release individual amino acids. A common method is acid hydrolysis using 6 M HCl at ~100-110°C for 24 hours.[3]
-
-
Amino Acid Derivatization:
-
The hydrolyzed amino acids must be derivatized to make them volatile for GC-MS analysis. A widely used derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates stable TBDMS derivatives.
-
-
GC-MS Analysis:
-
Separate the derivatized amino acids using a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).[3]
-
Detect the mass fragments using a mass spectrometer operating in electron impact (EI) ionization mode.
-
Collect the mass spectra for each amino acid derivative, ensuring sufficient resolution to accurately determine the mass isotopomer distributions (MIDs).
-
-
Data Analysis and Flux Calculation:
-
Integrate the ion chromatograms for relevant fragments of each amino acid to obtain the raw MIDs.
-
Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.
-
Use specialized software (e.g., INCA, Metran, OpenFLUX) to fit the corrected MIDs and the measured extracellular rates to a metabolic network model. This iterative process estimates the intracellular flux distribution that best explains the experimental data.
-
Visualizing Metabolic Concepts and Workflows
Diagrams are essential for understanding the complex relationships in metabolic networks and experimental designs. The following visualizations were created using the Graphviz DOT language.
Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.
Caption: Biosynthetic origins of amino acids from central metabolism.
Caption: Comparison of single vs. parallel labeling strategies.
Conclusion
Achieving high-accuracy metabolic flux analysis is not about a single "best" method but rather the strategic selection and combination of techniques. While multi-labeled amino acids are not typically used as the primary tracers for central carbon metabolism, the analysis of their labeling patterns is the cornerstone of high-resolution ¹³C-MFA.
The evidence strongly supports that the most accurate and precise flux maps are obtained through parallel labeling experiments using multiple, carefully selected tracers, such as doubly ¹³C-labeled glucose isotopomers and uniformly labeled glutamine. By combining the rich datasets from these complementary experiments, researchers can significantly improve the statistical confidence of the estimated fluxes, providing a more robust and detailed understanding of cellular metabolism. This rigorous, multi-faceted approach is essential for guiding metabolic engineering efforts and uncovering novel insights in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Stable Isotope Labeling in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of stable isotope labeling techniques in metabolomics, with a focus on the two most common isotopes: Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). By understanding the strengths and limitations of each, researchers can better design experiments to accurately trace metabolic pathways and quantify metabolic fluxes, ultimately accelerating drug development and deepening our understanding of cellular physiology.
Introduction to Stable Isotope Labeling in Metabolomics
Stable isotope labeling is a powerful methodology used to trace the flow of atoms through metabolic networks.[1] By replacing naturally abundant light isotopes (like ¹²C and ¹⁴N) with their heavier, non-radioactive counterparts (¹³C and ¹⁵N) in nutrient sources, scientists can follow the journey of these labeled atoms as they are incorporated into various metabolites.[2] This allows for the quantification of metabolic fluxes—the rates of reactions within a cell—providing a dynamic view of cellular metabolism that cannot be achieved by simply measuring metabolite concentrations.[1][3] The most common analytical platforms for detecting these labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]
Core Principles: ¹³C vs. ¹⁵N Labeling
The choice between ¹³C and ¹⁵N as a tracer fundamentally depends on the biological question being addressed. Carbon forms the backbone of most metabolites, making ¹³C an ideal tracer for central carbon metabolism.[5] In contrast, nitrogen is a key component of amino acids, nucleotides, and other nitrogenous compounds, making ¹⁵N the tracer of choice for studying nitrogen assimilation and utilization.[5]
Key Distinctions
| Feature | ¹³C Labeling | ¹⁵N Labeling |
| Primary Application | Metabolic flux analysis (MFA) of central carbon metabolism (e.g., glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway).[5] | Tracing nitrogen flow in amino acid and nucleotide biosynthesis; quantitative proteomics (SILAC).[5] |
| Information Provided | Rates of carbon-based metabolic pathways. | Rates of nitrogen assimilation and biosynthesis of nitrogen-containing molecules.[5] |
| Natural Abundance | ~1.1%[] | ~0.37%[] |
| Background Signal | Higher natural abundance can lead to more complex background signals in mass spectrometry.[] | Lower natural abundance results in clearer backgrounds, which can be advantageous for high-sensitivity applications.[] |
| Common Tracers | [U-¹³C]-glucose, [1,2-¹³C₂]-glucose, [U-¹³C₅]-glutamine.[7] | [¹⁵N]-glutamine, [¹⁵N₂]-glutamine, ¹⁵NH₄Cl.[8][9] |
| Dual Labeling | Can be used in conjunction with ¹⁵N for simultaneous carbon and nitrogen tracing. | Can be used with ¹³C to provide a more comprehensive picture of metabolic pathways. |
Performance Comparison of ¹³C-Labeled Tracers
The choice of a specific ¹³C-labeled tracer can significantly impact the precision of flux estimations for different pathways. A systematic evaluation of various ¹³C-labeled glucose and glutamine tracers in a carcinoma cell line has provided valuable quantitative data on their performance.[7]
Precision Scores for Different ¹³C Tracers in Estimating Metabolic Fluxes
| Metabolic Pathway | Optimal Tracer(s) | Suboptimal Tracer(s) |
| Glycolysis | [1,2-¹³C₂]-glucose, [2-¹³C]-glucose, [3-¹³C]-glucose | [1-¹³C]-glucose |
| Pentose Phosphate Pathway | [1,2-¹³C₂]-glucose, [2-¹³C]-glucose, [3-¹³C]-glucose | [1-¹³C]-glucose |
| TCA Cycle | [U-¹³C₅]-glutamine, [U-¹³C]-glucose | Tracers with fewer labeled carbons |
| Overall Central Carbon Metabolism | [1,2-¹³C₂]-glucose | - |
Precision scores are based on the confidence intervals of flux estimations, with higher scores indicating greater precision. Data adapted from Metallo et al., 2009.[7]
Experimental Protocols
The success of a stable isotope labeling experiment hinges on meticulous experimental design and execution. Below are detailed protocols for key stages of a typical experiment.
Cell Culture and Isotope Labeling
This protocol is adapted for adherent cancer cell lines.
Materials:
-
Cell culture medium lacking the nutrient to be traced (e.g., glucose-free DMEM).
-
Dialyzed fetal bovine serum (dFBS).
-
Stable isotope tracer (e.g., [U-¹³C]-glucose or [¹⁵N₂]-glutamine).
-
Phosphate-buffered saline (PBS).
-
6-well cell culture plates.
Procedure:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Culture in complete medium overnight.
-
Prepare the labeling medium by supplementing the nutrient-free medium with the stable isotope tracer at the desired concentration (e.g., 10 mM [U-¹³C]-glucose) and dFBS.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined time course to monitor the dynamics of label incorporation or until a steady state is reached (e.g., 24 hours).
Metabolite Quenching and Extraction
This protocol is for the extraction of polar metabolites from cultured cells.
Materials:
-
Liquid nitrogen.
-
Ice-cold 80% methanol (B129727) (LC-MS grade).
-
Cell scraper.
-
Microcentrifuge tubes.
-
Centrifuge.
Procedure:
-
To quench metabolism, rapidly aspirate the labeling medium and place the culture plate on liquid nitrogen to flash-freeze the cells.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
LC-MS Analysis of Polar Metabolites
This is a general protocol using hydrophilic interaction liquid chromatography (HILIC).
Instrumentation:
-
Liquid chromatography system (UPLC or HPLC).
-
High-resolution mass spectrometer.
LC Conditions:
-
Column: HILIC column suitable for polar metabolite separation.
-
Mobile Phase A: Acetonitrile/Water (e.g., 95:5) with a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Water with the same buffer.
-
Gradient: A gradient from high to low organic content to elute polar metabolites.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Controlled for reproducibility.
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for central carbon metabolites.
-
Scan Range: A suitable m/z range to cover the expected metabolites and their isotopologues.
-
Resolution: High resolution is critical to distinguish isotopologues.
Visualizing Workflows and Pathways
Experimental Workflow for Stable Isotope Labeling
Data Analysis Workflow for Metabolic Flux Analysis
Central Carbon Metabolism and Nitrogen Assimilation
Conclusion
The cross-validation of stable isotope labeling methods in metabolomics reveals that ¹³C and ¹⁵N tracers are not redundant but rather complementary tools. While ¹³C labeling is unparalleled for dissecting the intricacies of central carbon metabolism, ¹⁵N labeling provides essential insights into the pathways of nitrogen assimilation and utilization. For the most comprehensive understanding of cellular metabolism, the concurrent use of both ¹³C and ¹⁵N labeled tracers, coupled with robust experimental design and computational analysis, is the most powerful approach. This integrated strategy allows researchers to construct more complete and accurate models of metabolic networks, which is critical for advancing drug discovery and the study of metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 9. One-shot 13 C15 N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling for Protein Synthesis Studies
In the dynamic landscape of proteomics and drug development, the precise measurement of protein synthesis and turnover is fundamental to understanding cellular physiology and pathology. Isotopic labeling techniques, coupled with mass spectrometry, provide a powerful lens to quantify the ever-changing proteome. This guide offers an objective comparison of three prominent labeling strategies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal labeling strategy for their scientific inquiries.
At a Glance: Key Differences and Performance Metrics
The choice between SILAC, TMT, and iTRAQ hinges on the specific experimental goals, sample types, and desired throughput. SILAC, a metabolic labeling approach, excels in its accuracy for studies in cultured cells due to its in-vivo labeling and early-stage sample pooling.[1][2] In contrast, iTRAQ and TMT are chemical labeling techniques applicable to a broader range of samples, including tissues and biofluids, and offer higher multiplexing capabilities.[1][3] However, chemical labeling methods can be more susceptible to variations introduced during sample preparation.[2] TMT generally offers higher multiplexing capacity than iTRAQ.[1] A comparative overview of their key features and performance is summarized below.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |
| Sample Type | Proliferating cells in culture | Cell lysates, tissues, body fluids | Cell lysates, tissues, body fluids |
| Multiplexing Capacity | Typically 2- or 3-plex | 4-plex or 8-plex | Up to 18-plex |
| Quantification Level | MS1 | MS2 | MS2 |
| Ratio Compression | Minimal | Prone to ratio compression | Prone to ratio compression |
| Accuracy & Precision | High accuracy and reproducibility due to early sample mixing[2] | Good, but can be affected by ratio compression | May offer higher quantitative accuracy and precision compared to iTRAQ[1] |
| Number of Identified Proteins | Generally high, can be more than chemical labeling methods in some studies[2] | High, comparable to TMT | High, comparable to iTRAQ |
| Labeling Efficiency | Typically >95% after sufficient cell doublings[4] | Can be inconsistent and requires optimization[5] | Requires optimization, but can achieve >99%[6] |
Delving Deeper: A Head-to-Head Comparison
A systematic comparison of label-free, SILAC, and TMT techniques to study the early adaptation to EGFR signaling inhibition in a colorectal cancer cell line revealed distinct advantages for each method. While label-free quantification achieved the broadest proteome coverage, SILAC demonstrated superior precision, making it the preferred method for quantifying phosphorylation sites and analyzing cellular signaling in cell culture models. TMT, however, showed the lowest coverage and a higher number of missing values, particularly when experimental replicates were distributed across multiple TMT plexes.
Another study comparing SILAC and stable isotope dimethyl-labeling (a chemical labeling method with similarities to iTRAQ and TMT in terms of workflow) found that while both methods had comparable accuracy and dynamic range, SILAC was more reproducible. This is attributed to the ability to combine SILAC-labeled samples at an early stage, minimizing variability from sample processing. The same study also noted a ~23% loss in the number of unique peptide identifications in dimethyl-labeled samples compared to SILAC.[2]
Experimental Workflows Visualized
To provide a clearer understanding of the practical steps involved in each labeling strategy, the following diagrams illustrate the typical experimental workflows.
Detailed Experimental Protocols
For researchers planning to implement these techniques, the following sections provide detailed, step-by-step protocols for SILAC, iTRAQ, and TMT labeling.
SILAC Protocol
This protocol outlines the key steps for a typical SILAC experiment.
-
Cell Culture and Labeling:
-
Culture two populations of cells. One in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine) and the other in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine).[7]
-
Ensure cells undergo at least 5-6 doublings to achieve >95% incorporation of the heavy amino acids.[8]
-
Verify labeling efficiency by analyzing a small aliquot of protein extract by mass spectrometry.
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one or both cell populations.
-
-
Sample Harvesting and Lysis:
-
Harvest cells from both "light" and "heavy" cultures.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.[9]
-
-
Protein Digestion:
-
Reduce disulfide bonds using DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide.
-
Digest the protein mixture into peptides using a protease such as trypsin overnight at 37°C.[10]
-
-
Peptide Cleanup and Fractionation (Optional):
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
iTRAQ Protocol
This protocol provides a detailed workflow for iTRAQ labeling.
-
Protein Extraction, Reduction, and Alkylation:
-
Extract proteins from each sample and quantify the protein concentration.
-
Take equal amounts of protein from each sample (typically 20-100 µg).
-
Reduce disulfide bonds with a reducing agent (e.g., TCEP) and block cysteine residues with a cysteine-blocking reagent (e.g., MMTS).[13]
-
-
Protein Digestion:
-
Digest the proteins into peptides using trypsin overnight at 37°C.[13]
-
-
iTRAQ Labeling:
-
Reconstitute the iTRAQ reagents in isopropanol.[14]
-
Label the peptides from each sample with a different iTRAQ reagent (4-plex or 8-plex) for 1-2 hours at room temperature.[13]
-
Quench the labeling reaction with an amine-containing solution (e.g., hydroxylamine (B1172632) or Tris).
-
-
Sample Pooling and Cleanup:
-
Combine the labeled peptide samples into a single mixture.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
-
Fractionation (Optional):
-
Fractionate the peptide mixture using SCX or high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by LC-MS/MS.
-
In the MS1 scan, isobarically labeled peptides appear as a single precursor ion.
-
Upon fragmentation in the MS2 scan, reporter ions with different masses are generated, and their intensities are used for relative quantification.[14]
-
-
Data Analysis:
-
Use software like Proteome Discoverer to identify peptides and proteins and to quantify the relative abundance based on the intensities of the iTRAQ reporter ions.
-
TMT Protocol
The TMT protocol is similar to the iTRAQ protocol, with the main difference being the specific TMT reagents used.
-
Protein Extraction and Digestion:
-
Extract and quantify proteins from each sample.
-
Reduce, alkylate, and digest the proteins with trypsin as described for the iTRAQ protocol.[15]
-
-
TMT Labeling:
-
Sample Pooling and Cleanup:
-
Combine all TMT-labeled samples into a single tube.
-
Desalt the combined peptide mixture.
-
-
Fractionation (Optional):
-
Fractionate the pooled sample to increase the depth of proteome analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS. Similar to iTRAQ, quantification is based on the reporter ions generated in the MS2 scan.
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer to identify peptides and proteins and to perform relative quantification based on the TMT reporter ion intensities.[16]
-
Conclusion: Selecting the Right Tool for the Job
The choice between SILAC, iTRAQ, and TMT is a critical decision in the design of quantitative proteomics experiments.
-
SILAC is the gold standard for accuracy and precision in cell culture models, particularly for studying dynamic processes like protein turnover and post-translational modifications. Its in-vivo labeling and early sample mixing minimize experimental variability.[1][2]
-
iTRAQ and TMT offer the advantage of higher multiplexing and are applicable to a wider range of sample types, making them well-suited for comparative studies with multiple conditions or clinical samples.[1][3] While both are powerful techniques, researchers should be mindful of the potential for ratio compression and the need for careful data analysis.
Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to design robust experiments and generate high-quality, reliable data to advance our understanding of the complex world of proteins.
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 12. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotech.cornell.edu [biotech.cornell.edu]
- 14. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 15. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 16. lcms.cz [lcms.cz]
A Comparative Guide to Protein Quantification Reproducibility Using L-Isoleucine-13C6,15N,d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility of protein quantification using the stable isotope-labeled amino acid L-Isoleucine-13C6,15N,d10 within the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. While direct, published reproducibility data specifically for this compound is limited, this guide draws upon established performance metrics for the SILAC technique with other commonly used heavy amino acids to provide a robust framework for understanding its expected performance. The data presented here, derived from studies utilizing isotopes of arginine and lysine, serves as a reliable proxy for the precision and reproducibility achievable with heavy isoleucine.
SILAC is a powerful and widely adopted metabolic labeling technique that offers high accuracy and reproducibility in quantitative proteomics.[1][2] By integrating stable isotopes into proteins during cell growth, SILAC minimizes experimental variability, as samples are combined at an early stage, ensuring that subsequent processing steps affect all samples equally.[1][3]
Comparative Analysis of Quantitative Proteomics Methods
The choice of a quantification strategy is critical for the reliability of proteomics data. The following table compares the reproducibility of SILAC with other common quantitative proteomics techniques.
| Quantitative Method | Typical Reproducibility (CV %) | Key Advantages | Key Disadvantages |
| SILAC (using heavy amino acids) | < 15% (Intra-assay) < 20% (Inter-assay) | High accuracy and precision due to early-stage sample pooling.[1] Lowers variability from sample handling.[1] | Limited to metabolically active, dividing cells. Higher cost of labeled media. Potential for amino acid conversion.[4] |
| Dimethyl Labeling | 10-30% | Cost-effective and applicable to a wide range of sample types. | Labeling occurs at the peptide level, introducing potential variability during sample preparation.[1] |
| Label-Free Quantification (LFQ) | 15-40% | No need for expensive isotopic labels. Simpler sample preparation. | Highly dependent on the reproducibility of chromatography and mass spectrometry. Requires more complex data analysis. |
| Isobaric Tagging (e.g., TMT, iTRAQ) | 10-25% | High multiplexing capabilities. | Labeling at the peptide level. Potential for ratio compression. |
Note: The Coefficient of Variation (CV) values are typical ranges reported in the literature and can vary based on the experimental setup, instrumentation, and data analysis workflow.
Reproducibility of SILAC: Quantitative Data
| Study Focus | Amino Acid Used | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Comparison with Dimethyl Labeling | 13C6-Lysine, 13C6-Arginine | < 10% | < 15% | [1] |
| General SILAC Reproducibility | 13C-Arginine | < 5% (RSD) | Not Reported | [5] |
| Pulse-SILAC Quantification | Not specified | 14% (MS2 level) | Not Reported | [6] |
RSD: Relative Standard Deviation
Experimental Protocol: SILAC using this compound
This section outlines a detailed methodology for a typical SILAC experiment employing this compound.
1. Cell Culture and Labeling:
-
Media Preparation: Prepare two types of cell culture media: "light" medium containing the natural L-Isoleucine and "heavy" medium where natural L-Isoleucine is replaced with this compound. Both media should be identical in all other components, including dialyzed fetal bovine serum to avoid unlabeled amino acids.
-
Cell Adaptation: Culture two separate populations of the chosen cell line in the "light" and "heavy" media, respectively. Cells should be passaged for at least five to six doublings to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.[7]
-
Verification of Incorporation: After the adaptation phase, a small aliquot of cells from the "heavy" population should be harvested, proteins extracted and digested, and analyzed by mass spectrometry to confirm the incorporation efficiency of this compound.
2. Experimental Treatment:
-
Once full incorporation is confirmed, apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control. To minimize systematic bias, it is recommended to perform a label-swap experiment where the treatment is applied to the "light" population in one replicate and the "heavy" population in another.
3. Sample Preparation:
-
Cell Lysis: Harvest both "light" and "heavy" cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates. This is a critical step for ensuring accurate quantification.
-
Protein Digestion: The combined protein mixture is then subjected to reduction, alkylation, and enzymatic digestion (typically with trypsin).
4. Mass Spectrometry and Data Analysis:
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
-
Data Analysis: Specialized software (e.g., MaxQuant) is used to identify peptides and quantify the relative abundance of the "heavy" and "light" forms. The ratio of the peak intensities of the heavy and light peptide pairs reflects the relative abundance of the protein in the two samples.
Visualizing the SILAC Workflow
The following diagrams illustrate the key stages of a SILAC experiment.
Caption: General workflow for a SILAC experiment.
Caption: Application of SILAC in signaling pathway analysis.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: L-Isoleucine-13C6,15N vs. L-Isoleucine-13C6,15N,d10 for Metabolic Flux Analysis
A Guide for Researchers in Metabolomics and Drug Development
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantitatively assessing the intricate network of metabolic reactions within a biological system.[1] The selection of a stable isotope tracer is a critical decision that profoundly impacts the accuracy and interpretation of experimental results. This guide provides a detailed comparison of two multi-labeled isoleucine tracers, L-Isoleucine-13C6,15N and L-Isoleucine-13C6,15N,d10, to inform researchers in making the optimal choice for their flux analysis studies.
This comparison focuses on the key performance attributes of each tracer, including their physicochemical properties, impact on mass spectrometry analysis, and potential biological effects. We provide supporting data from analogous studies and a detailed experimental protocol for their application.
Tracer Properties and Performance: A Quantitative Overview
The fundamental difference between these two tracers lies in the addition of ten deuterium (B1214612) (d10) atoms to the L-Isoleucine-13C6,15N backbone. This modification introduces significant changes in molecular weight, which has direct implications for mass spectrometry-based analysis, but also introduces the risk of altering the molecule's biological behavior.
| Property | L-Isoleucine-13C6,15N | This compound | Rationale & Implications |
| Molecular Formula | ¹³C₆H₃D₁₀¹⁵NO₂ | ¹³C₆H₃D₁₀¹⁵NO₂ | The addition of 10 deuterium atoms in place of hydrogen is the key structural difference. |
| Exact Mass | 138.12 g/mol | 148.18 g/mol | The ~10 Dalton mass increase for the d10 version provides a significant mass shift. |
| Mass Shift vs. Unlabeled | +7 Da | +17 Da | Advantage d10: A larger mass shift provides superior separation from the natural isotopic envelope of the unlabeled analyte and other metabolites, reducing spectral overlap and simplifying data analysis. |
| Kinetic Isotope Effect (KIE) | Negligible | Potentially Significant | Advantage ¹³C₆,¹⁵N: The C-D bond is stronger than the C-H bond, which can slow enzymatic reactions involving C-H bond cleavage.[2][3] This may alter metabolic fluxes, making the tracer's behavior non-physiological. ¹³C and ¹⁵N isotopes have minimal KIEs.[2] |
| Metabolic Fidelity | High | Potentially Compromised | Due to the minimal KIE, the ¹³C₆,¹⁵N tracer is expected to more accurately reflect the metabolism of endogenous isoleucine. |
| Analytical Separation | Good | Excellent | The larger mass shift of the d10 tracer is highly advantageous for resolving isotopologues in complex biological samples, especially with lower-resolution mass spectrometers. |
The Kinetic Isotope Effect: A Critical Consideration
The primary drawback of using deuterated tracers is the potential for kinetic isotope effects (KIEs). The replacement of hydrogen with deuterium, which doubles the atomic mass, can lead to a significant decrease in the rate of reactions where a carbon-hydrogen bond is broken.[2]
Isoleucine Catabolism and Tracer Fate
To understand how these tracers inform metabolic pathways, it is essential to visualize the catabolism of isoleucine. This pathway yields two critical intermediates for central carbon metabolism: Acetyl-CoA and Propionyl-CoA.[4][5][6] The stable isotopes from the tracer will be incorporated into these molecules and subsequently into other downstream metabolites, allowing for flux quantification.
Experimental Workflow for Isotope Tracing
The following diagram outlines a typical workflow for conducting a stable isotope tracing experiment using either L-Isoleucine tracer in cell culture.
Detailed Experimental Protocol
This protocol provides a general framework for a stable isotope tracing experiment using L-Isoleucine tracers in adherent cell culture.
1. Media Preparation:
-
Prepare custom cell culture medium lacking L-Isoleucine.
-
Reconstitute the chosen tracer (L-Isoleucine-13C6,15N or this compound) in the isoleucine-free medium to the desired physiological concentration.
-
Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.
-
Sterile filter the complete labeling medium.
2. Cell Culture and Labeling:
-
Seed cells in multi-well plates and grow to approximately 80% confluency in standard complete medium.
-
To initiate labeling, aspirate the standard medium, wash cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed isotope-labeling medium to the cells.
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the approach to isotopic steady state.
3. Metabolite Extraction:
-
To rapidly halt metabolic activity, aspirate the labeling medium.
-
Place the culture plate on dry ice and immediately add an ice-cold extraction solvent (e.g., 80:20 methanol:water solution).
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites for analysis.
4. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).[7]
-
Use a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate polar metabolites.
-
Set the mass spectrometer to scan for the expected mass-to-charge ratios (m/z) of unlabeled isoleucine and its labeled isotopologues, as well as downstream metabolites like acetyl-CoA and propionyl-CoA.
5. Data Analysis:
-
Integrate the peak areas for each isotopologue of isoleucine and its downstream metabolites.
-
Correct the raw data for the natural abundance of stable isotopes.
-
Use the corrected isotopic labeling patterns and extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion) as inputs for MFA software (e.g., INCA, Metran) to calculate intracellular metabolic fluxes.[8]
Conclusion and Recommendations
The choice between L-Isoleucine-13C6,15N and this compound depends on the specific goals and analytical capabilities of the study.
-
L-Isoleucine-13C6,15N is the recommended choice for studies where the primary goal is to accurately quantify physiological metabolic fluxes. Its negligible kinetic isotope effect ensures that the tracer's behavior faithfully mimics that of the endogenous molecule.
-
This compound is a valuable tool when analytical challenges, such as spectral overlap with other compounds in a complex biological matrix, are a major concern. The large mass shift it provides can significantly simplify data acquisition and analysis. However, researchers must acknowledge the potential for KIE and interpret the resulting flux data with caution, understanding that it may represent a perturbed metabolic state.
Ultimately, a thorough understanding of the trade-offs between analytical performance and metabolic fidelity will enable researchers to select the most appropriate tracer to achieve their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Pathways for branched chain amino acid catabolism. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
Unlocking Complexity: A Comparative Guide to Deuterated Amino Acids in NMR Studies
For researchers, scientists, and drug development professionals navigating the intricate world of structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool. However, its application to larger proteins is often hampered by spectral complexity and signal broadening. This guide provides an in-depth comparison of the use of deuterated versus non-deuterated amino acids in NMR studies, supported by experimental data and detailed protocols, to demonstrate the significant advantages of deuteration in overcoming these challenges.
The primary obstacle in the NMR analysis of proteins larger than ~25 kDa is the prevalence of ¹H–¹H dipolar coupling, which leads to increased relaxation rates, resulting in broadened signals and poor signal-to-noise (S/N) ratios[1]. Deuteration, the process of replacing non-exchangeable protons with deuterons (²H), offers a robust solution to this problem[1]. By substituting protons with deuterons, which have a different gyromagnetic ratio and a nuclear spin of 1, researchers can effectively render these positions "silent" in ¹H-NMR experiments[2]. This strategic substitution leads to a cascade of benefits, ultimately enabling the study of larger and more complex protein systems.[3][4]
Key Advantages of Deuteration at a Glance:
-
Reduced Spectral Crowding: By selectively replacing protons with deuterons, the number of proton signals is significantly decreased, leading to simpler, better-resolved spectra.[2]
-
Slower Relaxation Rates: Deuteration effectively reduces ¹H-¹H dipolar interactions, a major contributor to transverse relaxation.[1][5] This leads to sharper lines and improved signal-to-noise, which is critical for studying high-molecular-weight proteins.[1][6]
-
Facilitated Resonance Assignment: Comparing the spectra of protonated and selectively deuterated proteins simplifies the unambiguous assignment of NMR signals to specific amino acid residues.[2]
-
Access to Larger Proteins: The combination of reduced spectral complexity and slower relaxation rates pushes the size limit of proteins amenable to NMR analysis, opening doors to studying large protein complexes.[3][4][7][8]
-
Probing Protein Dynamics: Deuterium (B1214612) NMR relaxation studies provide detailed insights into the motion of amino acid side chains within a protein.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Amino Acids
The advantages of using deuterated amino acids in NMR are not merely theoretical. Experimental data consistently demonstrates a significant improvement in spectral quality.
| Parameter | Non-Deuterated (Protonated) Protein | Deuterated Protein | Advantage of Deuteration |
| Spectral Complexity | High signal overlap, crowded spectra[1][5] | Reduced number of signals, simplified spectra[2][9] | Enables analysis of individual resonances. |
| Signal Linewidth | Broad lines due to fast relaxation[5] | Sharper lines due to reduced dipolar interactions[1] | Improved resolution and accuracy of measurements. |
| Signal-to-Noise (S/N) Ratio | Lower S/N, especially for larger proteins[1] | Significantly enhanced S/N ratio[1] | Increased sensitivity, allowing for shorter experiment times. |
| Maximum Protein Size | Generally limited to < 25 kDa[1] | Enables studies of proteins > 35 kDa and large complexes[4][5] | Expands the scope of NMR to a wider range of biological systems. |
| Relaxation Rates (T2) | Faster T2 relaxation | Slower T2 relaxation[6] | Allows for the use of more complex, multi-dimensional NMR experiments. |
A compelling example of this improvement can be seen in the comparison of 2D ¹H/¹⁵N NMR spectra. For a protein of approximately 30 kDa, the spectrum of the fully protonated form can be complex and difficult to interpret. In contrast, the spectrum of the same protein after ~80% deuteration shows a marked improvement in the signal-to-noise ratio, enabling more confident peak assignment and structural interpretation.[1]
Experimental Protocols
The production of deuterated proteins is a critical step for successful NMR studies. The most common method involves expressing the protein of interest in an organism, typically Escherichia coli, grown in a medium where hydrogen has been replaced with deuterium.
General Protocol for High-Level Deuteration in E. coli
This protocol is a simplified representation of a common method for producing highly deuterated proteins.[3][10]
-
Adaptation to Deuterated Media:
-
Start with a small culture of E. coli harboring the expression plasmid for the protein of interest in a standard protonated medium (e.g., LB).
-
Gradually adapt the cells to higher concentrations of deuterium oxide (D₂O) by sequentially transferring the culture to media with increasing percentages of D₂O (e.g., 50%, 75%, and finally >98%).[3] This gradual adaptation is crucial for cell viability and protein expression levels.
-
-
Expression in Deuterated Minimal Medium:
-
Inoculate a large-scale culture in D₂O-based M9 minimal medium. This medium contains D₂O as the solvent, a deuterated carbon source (e.g., ¹³C, ²H-glucose), and ¹⁵NH₄Cl as the nitrogen source for isotopic labeling.
-
Grow the culture at an appropriate temperature (e.g., 37°C) with shaking until it reaches a suitable optical density (A₆₀₀ of ~0.4-0.5).[3]
-
-
Induction of Protein Expression:
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.
-
Continue to grow the cells for several hours to allow for the accumulation of the deuterated protein.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the deuterated protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
The yield of highly deuterated protein from a one-liter expression is typically in the range of 5 to 50 mg.[3][10]
Visualizing the Advantages and Processes
To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and workflows involved in using deuterated amino acids for NMR studies.
Conclusion
The use of deuterated amino acids is a powerful and often essential strategy for the successful application of NMR spectroscopy to the study of large proteins and complex biomolecular systems. By mitigating the challenges of spectral crowding and rapid relaxation, deuteration significantly enhances the quality and interpretability of NMR data. This, in turn, enables more accurate structural and dynamic insights, which are crucial for fundamental research and for advancing drug discovery and development. The initial investment in producing deuterated samples is far outweighed by the profound benefits in data quality and the expanded scope of biological questions that can be addressed.
References
- 1. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 2. benchchem.com [benchchem.com]
- 3. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Studies of Large Protein Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. users.cs.duke.edu [users.cs.duke.edu]
- 6. High resolution 13C-detected solid-state NMR spectroscopy of a deuterated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Labeled Amino Acids for Protein Turnover Measurement
An objective comparison of leading methods for tracking protein dynamics, supported by experimental data and detailed protocols.
For researchers, scientists, and drug development professionals engaged in understanding the intricate dance of protein synthesis and degradation, the precise measurement of protein turnover is paramount. This guide provides a comprehensive comparison of the most prominent labeled amino acid techniques used to quantify these dynamics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Deuterated Water (D₂O) Labeling, and Azidohomoalanine (AHA) Labeling. We will delve into their principles, compare their performance based on experimental data, and provide detailed protocols to aid in experimental design.
At a Glance: Comparing the Methods
The choice of labeling strategy is critical and depends on the specific biological question, the experimental model, and available resources. The following table summarizes the key characteristics of each method to facilitate a quick comparison.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Deuterated Water (D₂O) Labeling | Azidohomoalanine (AHA) Labeling |
| Principle | Metabolic incorporation of heavy stable isotope-labeled essential amino acids (e.g., ¹³C₆-Lysine, ¹³C₆-Arginine) into newly synthesized proteins.[1][2][3] | Incorporation of deuterium (B1214612) from D₂O into non-essential amino acids and subsequently into new proteins.[4][5][6] | Incorporation of a non-canonical amino acid analog of methionine (AHA) into newly synthesized proteins, followed by bio-orthogonal "click" chemistry for detection.[7][8][9][10] |
| Primary Application | In vitro cell culture experiments for relative quantification of protein abundance and turnover.[1][11] | In vivo animal models and humans for measuring protein synthesis rates over prolonged periods.[4][5][12][13] | In vitro and in vivo pulse-chase experiments to identify and quantify newly synthesized proteins.[8][9][10] |
| Advantages | High accuracy for relative quantification, straightforward data analysis due to distinct mass shifts, well-established protocols.[1][14][15] | Amenable for use in a variety of models including humans, measures protein synthesis over long time frames, cost-effective.[4][5][16] | Allows for selective enrichment of newly synthesized proteins, high sensitivity, can be used for visualization via fluorescence.[9][10][17] |
| Disadvantages | Primarily for in vitro use, requires multiple cell divisions for complete labeling, can be expensive.[1][12] | Slower equilibration in some tissues can affect measurements of short-lived proteins, complex mass spectrometry data analysis.[12][14][18][19] | Potential for metabolic perturbations, requires methionine-free conditions for optimal labeling, indirect measurement of turnover.[7][8][20] |
| Typical Labeling Time | Several cell doublings (days to weeks) for complete labeling.[1] | Days to weeks, depending on the organism and protein turnover rates.[5][6] | Short pulses (minutes to hours).[20][21] |
| Detection Method | Mass Spectrometry.[1][3] | Mass Spectrometry.[4][6] | Click chemistry followed by Mass Spectrometry or Fluorescence Detection.[8][9][17] |
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the general workflow for protein turnover measurement and the specific principles of each labeling method.
dot digraph "Protein_Turnover_Measurement_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];subgraph "cluster_Experiment" { label="Experimental Phase"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
Labeling [label="Labeling of Proteins\n(SILAC, D2O, or AHA)"]; Sample_Collection [label="Sample Collection\n(Cells or Tissues)"]; Protein_Extraction [label="Protein Extraction\nand Digestion"]; Labeling -> Sample_Collection [color="#4285F4"]; Sample_Collection -> Protein_Extraction [color="#4285F4"];}
subgraph "cluster_Analysis" { label="Analytical Phase"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
LC_MS [label="LC-MS/MS Analysis"]; Data_Analysis [label="Data Analysis\n(Quantification of Labeled Peptides)"]; Turnover_Calculation [label="Protein Turnover Rate\nCalculation"]; LC_MS -> Data_Analysis [color="#34A853"]; Data_Analysis -> Turnover_Calculation [color="#34A853"];}
Protein_Extraction -> LC_MS [label="Peptide\nMixture", color="#EA4335"]; }
General workflow for protein turnover measurement.
dot digraph "Labeling_Methods" { graph [nodesep=0.5, ranksep=1]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];subgraph "cluster_SILAC" { label="SILAC"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
SILAC_pool [label="Cell Culture Medium with\n'Heavy' Amino Acids\n(e.g., 13C6-Lysine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SILAC_protein [label="Newly Synthesized\n'Heavy' Proteins"]; SILAC_pool -> SILAC_protein [label="Incorporation", color="#4285F4"];}
subgraph "cluster_D2O" { label="Deuterated Water (D₂O)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
D2O_pool [label="Body Water Enriched\nwith D₂O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D2O_aa [label="Deuterated Non-Essential\nAmino Acids"]; D2O_protein [label="Newly Synthesized\nDeuterated Proteins"]; D2O_pool -> D2O_aa [label="Metabolic\nPathways", color="#EA4335"]; D2O_aa -> D2O_protein [label="Incorporation", color="#EA4335"];}
subgraph "cluster_AHA" { label="Azidohomoalanine (AHA)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
AHA_pool [label="Pulse with AHA\n(Methionine Analog)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AHA_protein [label="Newly Synthesized\nAHA-containing Proteins"]; AHA_detection [label="Detection via\n'Click' Chemistry"]; AHA_pool -> AHA_protein [label="Incorporation", color="#FBBC05"]; AHA_protein -> AHA_detection [color="#FBBC05"];
} }
Principles of different labeled amino acid methods.
Detailed Experimental Protocols
Accurate and reproducible results in protein turnover studies hinge on meticulous experimental execution. Below are foundational protocols for each of the discussed labeling methods.
Dynamic SILAC Protocol for Protein Turnover in Cell Culture
This protocol outlines a "pulse-chase" experiment using SILAC to measure protein degradation rates.
-
Cell Culture and Labeling:
-
Culture cells in "heavy" SILAC medium containing ¹³C₆-Lysine and ¹³C₆-Arginine for at least five to six cell divisions to achieve >99% incorporation.[1]
-
To initiate the "chase," wash the cells thoroughly with pre-warmed phosphate-buffered saline (PBS) and replace the "heavy" medium with "light" medium containing normal lysine (B10760008) and arginine.[22]
-
-
Sample Collection:
-
Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Wash the collected cell pellets with ice-cold PBS and store at -80°C until further processing.
-
-
Protein Extraction and Digestion:
-
Lyse the cell pellets in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration using a standard method like the BCA assay.
-
Mix equal amounts of protein from each time point with a "heavy" labeled internal standard (from cells fully labeled with heavy amino acids).
-
Perform in-solution or in-gel digestion of the protein mixture with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
Deuterated Water (D₂O) Labeling Protocol for In Vivo Protein Synthesis
This protocol describes the measurement of protein synthesis rates in an animal model using D₂O.
-
Animal Labeling:
-
Sample Collection:
-
Collect tissue samples at different time points during the labeling period.
-
Collect blood samples to monitor body water enrichment.
-
Snap-freeze tissue samples in liquid nitrogen and store at -80°C.
-
-
Protein Extraction and Digestion:
-
Homogenize the tissue samples and extract proteins.
-
Quantify protein concentration.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
Azidohomoalanine (AHA) Pulse-Chase Protocol for Newly Synthesized Proteins
This protocol details the use of AHA to label and identify newly synthesized proteins.
-
Cell Labeling (Pulse):
-
For in vitro studies, incubate cells in methionine-free medium for a short period (e.g., 30 minutes) to deplete endogenous methionine.[20][21][25]
-
Replace the medium with methionine-free medium supplemented with AHA (e.g., 1 mM) and incubate for a defined pulse period (e.g., 1-4 hours).[20][21][25]
-
For in vivo studies, AHA can be administered via injection or specialized chow.[7][8]
-
-
Chase (Optional, for degradation studies):
-
After the pulse, wash the cells and replace the AHA-containing medium with complete medium containing a high concentration of methionine.
-
Collect samples at various time points during the chase.
-
-
Cell Lysis and Click Chemistry:
-
Detection and Analysis:
-
Fluorescence Detection: If a fluorescent probe was used, the newly synthesized proteins can be visualized by in-gel fluorescence or quantified by flow cytometry.[9][20][26]
-
Mass Spectrometry: If a biotin (B1667282) probe was used, the biotinylated proteins can be enriched using streptavidin beads, digested, and analyzed by LC-MS/MS to identify and quantify the newly synthesized proteome.[10][25]
-
Concluding Remarks
The selection of a labeled amino acid for protein turnover measurement is a critical decision that will profoundly impact the experimental outcomes. SILAC remains a gold standard for quantitative proteomics in cell culture, offering high precision. Deuterated water has opened the door to long-term in vivo studies in animals and humans, providing invaluable insights into physiological and pathological processes. AHA labeling, with its bio-orthogonal chemistry, provides a powerful tool for the specific and sensitive detection of newly synthesized proteins. By carefully considering the strengths and limitations of each method, researchers can choose the most appropriate approach to unravel the complexities of the dynamic proteome.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chempep.com [chempep.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. Duplexing metabolic deuterated water-labeled samples using dimethyl labeling to estimate protein turnover rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling | Springer Nature Experiments [experiments.springernature.com]
- 10. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Proteome Organization (HUPO) - Measuring protein turnover in animals using mass spectrometry [hupo.org]
- 13. Edward Lau Lab [laulab.net]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis [bio-protocol.org]
- 21. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. liverpool.ac.uk [liverpool.ac.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Protein turnover [utmb.edu]
- 25. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis [en.bio-protocol.org]
Safety Operating Guide
Safe Disposal of L-Isoleucine-13C6,15N,d10: A Guide for Laboratory Professionals
Providing immediate and essential safety information, this guide outlines the proper operational and disposal procedures for L-Isoleucine-13C6,15N,d10. As a trusted partner in laboratory safety and chemical handling, we aim to deliver value beyond the product itself, ensuring the safety of researchers, scientists, and drug development professionals.
This compound is a stable isotope-labeled amino acid, a non-radioactive compound used as a tracer in metabolic research, proteomics, and drug development.[1][2][3][4] Its disposal is significantly less complex than that of radioactive compounds. The fundamental principle for the disposal of this compound is to treat it as a non-hazardous chemical waste, in accordance with institutional and local regulations.
Key Safety and Disposal Information
Proper handling and disposal of any chemical are paramount to laboratory safety. For this compound, the key considerations are its non-hazardous and non-radioactive nature. The following table summarizes the essential information for its safe disposal.
| Parameter | Guideline |
| Waste Classification | Non-hazardous chemical waste. |
| Radioactivity | Not radioactive. No special precautions for radioactive waste are necessary.[5][6] |
| Hazard Identification | Not classified as a hazardous substance or mixture.[7] |
| Primary Disposal Route | Follow local and institutional guidelines for non-hazardous chemical waste. |
| Container Requirements | Use a designated, properly labeled, and sealed waste container for non-hazardous chemical waste. |
| Labeling | Clearly label the waste container with its contents ("this compound" or "Non-hazardous chemical waste"). |
| Segregation | Do not mix with hazardous waste streams such as radioactive, biohazardous, or reactive chemical waste. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE (lab coat, gloves, safety glasses) should be worn when handling. |
Step-by-Step Disposal Procedure
-
Segregation: At the point of generation, separate waste containing this compound from other waste streams. This includes separating it from hazardous chemical waste, sharps, and radioactive waste.
-
Containerization:
-
Solid Waste: Collect solid this compound waste (e.g., unused powder, contaminated lab consumables like weigh boats or pipette tips) in a designated, leak-proof container with a secure lid.
-
Liquid Waste: For solutions containing this compound, collect the waste in a clearly labeled, sealed container. Do not dispose of solutions down the drain unless permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling: Affix a waste label to the container. The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous.
-
Storage: Store the sealed waste container in a designated waste accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the disposal of the container through your institution's EHS department or a licensed waste management contractor, following their specific procedures for non-hazardous chemical waste.
Experimental Protocol: Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that utilizes stable isotope-labeled amino acids like this compound.[8][9][10] The workflow involves metabolically labeling cell populations with "heavy" or "light" amino acids, allowing for the direct comparison of protein abundance between different experimental conditions.[8][9]
SILAC Experimental Workflow
The SILAC experimental process is generally divided into two main phases: the adaptation phase and the experimental phase.[5][7][8][11]
Phase 1: Adaptation
-
Cell Culture Preparation: Two populations of cells are cultured. One is grown in a "light" medium containing natural (unlabeled) essential amino acids. The second population is cultured in a "heavy" medium where one or more essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., this compound).
-
Metabolic Labeling: Cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acids into the cellular proteome.[5][12]
-
Incorporation Check: A small sample of the "heavy" labeled cells is harvested, and the proteins are extracted and analyzed by mass spectrometry to confirm that the incorporation of the heavy amino acids is >95%.[5]
Phase 2: Experimentation and Analysis
-
Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., one is treated with a drug or stimulus while the other serves as a control).
-
Sample Pooling: After the experimental treatment, the "light" and "heavy" cell populations are combined in a 1:1 ratio.[9] This early-stage pooling minimizes experimental variability.
-
Protein Extraction and Digestion: The total protein is extracted from the pooled cell lysate. The proteins are then digested into smaller peptides using an enzyme, most commonly trypsin.[10]
-
Mass Spectrometry (MS) Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic labeling. The ratio of the signal intensities of the "heavy" and "light" peptides corresponds to the relative abundance of the protein in the two cell populations.
Application in Signaling Pathway Analysis
SILAC-based proteomics is widely used to study how cellular signaling pathways are altered under different conditions. For instance, it can be used to quantify changes in protein expression or post-translational modifications in response to drug treatment or external stimuli. The mTOR and insulin (B600854) signaling pathways are common targets of such investigations.[1][6][13]
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, metabolism, and survival. SILAC can be employed to identify novel proteins that interact with components of the mTOR complexes (mTORC1 and mTORC2) or to quantify how the expression of downstream effectors changes upon pathway activation or inhibition.[13]
References
- 1. mTor is a signaling hub in cell survival: a mass-spectrometry-based proteomics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTOR signaling pathway | Proteintech [ptglab.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. chempep.com [chempep.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aminer.cn [aminer.cn]
- 13. raybiotech.com [raybiotech.com]
Personal protective equipment for handling L-Isoleucine-13C6,15N,d10
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Isoleucine-13C6,15N,d10. The following procedures are designed to ensure safe operational handling and disposal of this isotopically labeled amino acid.
Personal Protective Equipment (PPE) and Handling Summary
Proper personal protective equipment is critical to ensure safety when handling this compound, primarily due to the risk of dust inhalation and contact. The substance itself is not classified as hazardous; however, good laboratory practices for handling chemical solids should always be observed.[1][2]
| Protection Type | Specific Recommendations | Rationale & Additional Information |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] | To prevent eye contact with dust particles. |
| Skin Protection | Hand Protection: Wear suitable chemical protection gloves tested according to EN 374.[4] - Type of material: NBR (Nitrile rubber).[4] - Material thickness: >0.11 mm.[4] - Breakthrough time: >480 minutes (permeation: level 6).[4] Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3] | Nitrile gloves provide adequate protection against incidental contact.[4] Protective clothing minimizes the risk of skin contact with the powder. |
| Respiratory Protection | Respiratory protection is necessary when dust is formed.[4] Use a particulate filter device (EN 143), such as a P1 filter, which filters at least 80% of airborne particles.[4] | To prevent inhalation of fine dust, which can lead to respiratory irritation. The enrichment of fine dust may also pose a dust explosion hazard.[4] |
Operational and Disposal Plans
Handling Procedures:
-
Ensure adequate ventilation in the handling area.
-
Avoid the formation of dust.[3]
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Some suppliers recommend storing at room temperature away from light and moisture.[6] For long-term stability, storage at -20°C in a light-resistant, airtight container is also recommended to prevent isotopic exchange.[7]
Disposal:
-
Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.[6]
-
For spills, sweep up the material, place it in a sealed container, and dispose of it as unused product.[2][6]
-
Always review and comply with all federal, state, and local environmental regulations before disposal.[2]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If you feel unwell, call a poison center or physician.[2][5]
-
In Case of Skin Contact: Wash with plenty of water.[2] Take off immediately all contaminated clothing and rinse the skin with water/shower.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]
-
If Swallowed: Rinse mouth. Call a poison center or physician if you feel unwell.[2]
Experimental Workflow: Chemical Spill Response
The following diagram outlines the step-by-step procedure for safely managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
